Technical Documentation Center

(15Z,18Z,21Z,24Z,27Z)-3-oxotriacontapentaenoyl-CoA Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (15Z,18Z,21Z,24Z,27Z)-3-oxotriacontapentaenoyl-CoA

Core Science & Biosynthesis

Foundational

Biosynthesis of (15Z,18Z,21Z,24Z,27Z)-3-oxotriacontapentaenoyl-CoA: The ELOVL4-Mediated Elongation Pathway

[1][2] Executive Summary This technical guide details the biosynthesis, enzymatic regulation, and experimental analysis of (15Z,18Z,21Z,24Z,27Z)-3-oxotriacontapentaenoyl-CoA .[1][2] This molecule is a critical, transient...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This technical guide details the biosynthesis, enzymatic regulation, and experimental analysis of (15Z,18Z,21Z,24Z,27Z)-3-oxotriacontapentaenoyl-CoA .[1][2] This molecule is a critical, transient 3-keto intermediate in the synthesis of Very Long Chain Polyunsaturated Fatty Acids (VLC-PUFAs).[1] Its formation represents the rate-limiting condensation step catalyzed by ELOVL4 (Elongation of Very Long chain fatty acids protein 4), an enzyme exclusively expressed in the retina, brain, skin, and testes.[1][3]

Defects in the biosynthesis of this intermediate are directly linked to Stargardt-like macular dystrophy (STGD3) , making its study vital for drug development targeting retinal degeneration.[1]

Molecular Architecture & Nomenclature[2]

To understand the biosynthesis, one must first deconstruct the target molecule's specific topology. It is an "n-3" (omega-3) VLC-PUFA intermediate.[1][2]

ComponentSpecificationStructural Logic
Chain Length Triaconta- (C30)The backbone consists of 30 carbon atoms.[1][2][4]
Functional Group 3-oxo- (Beta-keto)A ketone group at position C3 (beta-carbon) indicates this is the immediate product of Claisen condensation between a primer and malonyl-CoA.[1][2]
Unsaturation Pentaen- (5 double bonds)Five cis (Z) double bonds located at carbons 15, 18, 21, 24, and 27.[1][2]
Omega Class n-3

.[1][2][4] This confirms the molecule belongs to the omega-3 lineage, derived originally from precursors like EPA (20:5n3) and DHA (22:6n3).[1]
Thioester -CoAActivated for metabolism by Coenzyme A.

The Biosynthetic Core: ELOVL4 Elongation Cycle

The biosynthesis of (15Z,18Z,21Z,24Z,27Z)-3-oxotriacontapentaenoyl-CoA occurs in the Endoplasmic Reticulum (ER) .[1] It is the product of the first step in the elongation cycle converting C28:5n3-CoA to C30:5n3-CoA.[1]

The Precursor State

The immediate substrate for this reaction is (13Z,16Z,19Z,22Z,25Z)-Octacosapentaenoyl-CoA (C28:5n3-CoA).[1][2] This precursor itself is the product of sequential elongation of shorter n-3 PUFAs (like EPA/DHA) by ELOVL2 and ELOVL5 (up to C24/C26) and subsequently ELOVL4 (C26 to C28).[1]

The Reaction Mechanism (Step 1: Condensation)

The formation of the 3-oxo intermediate is catalyzed specifically by ELOVL4 .[1] This is the rate-limiting and substrate-specific step.[1][2]

  • Substrate Binding: ELOVL4 binds the C28:5-acyl-CoA primer and Malonyl-CoA.[1][2]

  • Decarboxylation: Malonyl-CoA is decarboxylated, driving the reaction thermodynamically.[1]

  • Condensation: The resulting acetyl carbanion attacks the carbonyl carbon of the C28:5 thioester.

  • Product Release: (15Z,18Z,21Z,24Z,27Z)-3-oxotriacontapentaenoyl-CoA is formed, releasing CoA-SH and CO₂.[1][2]

Note on Numbering Shift: The addition of 2 carbons at the carboxyl end shifts the existing double bond positions by +2.

  • Precursor C13

    
     Product C15
    
  • Precursor C25

    
     Product C27
    
Pathway Visualization[1][2]

BiosynthesisPathway Precursor Precursor: (13Z,16Z,19Z,22Z,25Z)-Octacosapentaenoyl-CoA (C28:5 n-3) ELOVL4 Enzyme: ELOVL4 (Condensation) Precursor->ELOVL4 Malonyl Malonyl-CoA Malonyl->ELOVL4 Target TARGET INTERMEDIATE: (15Z,18Z,21Z,24Z,27Z)-3-oxotriacontapentaenoyl-CoA ELOVL4->Target -CO2, -CoA KAR KAR (Reductase) + NADPH Target->KAR Hydroxy 3-Hydroxy-C30:5-CoA KAR->Hydroxy HACD HACD (Dehydratase) Hydroxy->HACD Enoyl Trans-2,3-Enoyl-C30:5-CoA HACD->Enoyl TER TER (Reductase) + NADPH Enoyl->TER Final Final Product: C30:5 n-3 CoA TER->Final

Caption: The ELOVL4-mediated elongation cycle. The target 3-oxo intermediate is formed in the initial condensation step.[1][5]

Enzymology: ELOVL4 Specificity

Unlike ELOVL1-3 and ELOVL5-7, ELOVL4 is unique in its ability to handle "ultra-long" substrates (>C26).[1][2]

  • Substrate Preference: ELOVL4 shows high affinity for C26:0 to C36:0 saturated fatty acids and C26-C38 polyunsaturated fatty acids.[1][2]

  • Catalytic Histidine: The active site contains a conserved histidine motif (HxxHH) essential for the condensation reaction.

  • ER Retention: The C-terminus contains a di-lysine motif (KXKXX) required for ER localization.[1][2] Mutations here (e.g., 5-bp deletion in STGD3) cause protein mislocalization and aggregation, halting the synthesis of the 3-oxo intermediate.[1]

Experimental Protocols

Validating the presence or synthesis of this intermediate requires isolating the microsomal fraction where ELOVL4 resides.

Microsomal Elongation Assay (Radiolabeled)

This assay measures the incorporation of [2-¹⁴C]malonyl-CoA into the C28 primer to form the target 3-oxo derivative.[1][2]

Reagents:

  • Substrate: C28:5 n-3 free fatty acid (must be activated to CoA or supplied as CoA ester).[1][2]

  • Donor: [2-¹⁴C]Malonyl-CoA.[1][2]

  • Cofactors: NADPH, NADH (Required for full cycle; omit to trap the 3-oxo intermediate).[1]

  • Buffer: 100 mM potassium phosphate (pH 6.5).[1]

Workflow:

  • Preparation: Homogenize tissue (e.g., retina or ELOVL4-transfected HEK293 cells) and isolate microsomes via ultracentrifugation (100,000 x g).

  • Incubation: Mix 50 µg microsomal protein, 50 µM C28:5-CoA, and 50 µM [2-¹⁴C]malonyl-CoA.

  • Trapping the Intermediate: To isolate the 3-oxotriacontapentaenoyl-CoA , perform the assay in the absence of NADPH/NADH .[1] Without reducing equivalents, the KAR enzyme cannot convert the 3-keto group to a 3-hydroxy group, causing the 3-oxo intermediate to accumulate.[1][2]

  • Termination: Stop reaction with 100 µL 5M KOH in 10% methanol (saponification) or direct extraction for CoA esters.

  • Analysis: Extract lipids, convert to Fatty Acid Methyl Esters (FAMEs), and analyze via Radio-TLC or HPLC.

Mass Spectrometry Detection (LC-MS/MS)

Direct detection of the intact CoA thioester is challenging due to polarity.[1]

Method:

  • Platform: LC-ESI-MS/MS (Negative Ion Mode).[1][2]

  • Transitions: Monitor the loss of the CoA moiety or specific fragmentation of the 3-oxo-C30 chain.[1]

  • Alternative: Saponify to the free fatty acid (3-oxo-C30:5), derivatize (e.g., AMPP), and analyze.[1][2] Note: Beta-keto acids are unstable and prone to spontaneous decarboxylation to methyl ketones (C29 ketone).[1][2]

Clinical Relevance: Stargardt-Like Macular Dystrophy (STGD3)[1][2][3][6]

The inability to synthesize (15Z,18Z,21Z,24Z,27Z)-3-oxotriacontapentaenoyl-CoA and its downstream products leads to STGD3.[1][2]

  • Pathology: Absence of C30+ VLC-PUFAs in photoreceptor outer segments disrupts the structural integrity of the disc membranes.[1]

  • Mechanism: Mutant ELOVL4 exerts a dominant-negative effect, aggregating wild-type ELOVL4 and preventing the condensation reaction.[1][2]

  • Therapeutic Target: Supplementation with downstream products (e.g., C32:6 n-3) or gene therapy to restore ELOVL4 function is currently under investigation to bypass the blocked condensation step.[1]

References

  • Agbaga, M. P., et al. (2008). "Role of Stargardt-3 macular dystrophy protein (ELOVL4) in the biosynthesis of very long chain fatty acids."[1] Proceedings of the National Academy of Sciences, 105(35), 12843-12848.[1] Link[1]

  • Bernstein, P. S., et al. (2021). "Synthesized very-long-chain polyunsaturated fatty acids improved retinal function in mice."[1][2] Proceedings of the National Academy of Sciences. Link[1]

  • Sassa, T., & Kihara, A. (2014). "Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology."[1] Biomolecules & Therapeutics, 22(2), 83-92.[1][2] Link

  • Harker Bennett, S., et al. (2014). "ELOVL4: Very long-chain fatty acids serve an eclectic role in mammalian health and function."[1] Progress in Retinal and Eye Research, 41, 1-18.[1] Link

  • Wade, A., et al. (2021). "The Synthesis of the Very Long Chain Polyunsaturated Fatty Acid (VLC-PUFA) 32:6 n-3."[1][6] Organic & Biomolecular Chemistry. Link

Sources

Exploratory

Metabolic fate of (15Z,18Z,21Z,24Z,27Z)-3-oxotriacontapentaenoyl-CoA in vivo

Technical Whitepaper: Metabolic Fate of (15Z,18Z,21Z,24Z,27Z)-3-oxotriacontapentaenoyl-CoA in vivo Executive Summary & Molecular Architecture This technical guide delineates the metabolic trajectory of (15Z,18Z,21Z,24Z,2...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Metabolic Fate of (15Z,18Z,21Z,24Z,27Z)-3-oxotriacontapentaenoyl-CoA in vivo

Executive Summary & Molecular Architecture

This technical guide delineates the metabolic trajectory of (15Z,18Z,21Z,24Z,27Z)-3-oxotriacontapentaenoyl-CoA (hereafter referred to as 3-oxo-C30:5-CoA ).

This molecule is a transient, highly reactive thioester intermediate located at the critical junction of Very Long Chain Polyunsaturated Fatty Acid (VLC-PUFA) homeostasis. It represents the "beta-keto" state in the C30 carbon chain, existing transiently during two opposing metabolic fluxes:

  • Anabolic Elongation (ER): The immediate product of the condensation of Malonyl-CoA and C28:5-CoA, catalyzed by ELOVL4 .

  • Catabolic Degradation (Peroxisome): The substrate for thiolytic cleavage during the beta-oxidation of C30 fatty acids.

Understanding the fate of this specific intermediate is critical for researchers investigating Stargardt-like macular dystrophy (STGD3) , Spinocerebellar Ataxia 34 (SCA34) , and retinal degenerative disorders, as its accumulation or depletion signals a breakdown in the membrane integrity of photoreceptor outer segments.

The Anabolic Fate: ELOVL4-Mediated Biosynthesis

In the retina (specifically photoreceptor inner segments) and the brain, 3-oxo-C30:5-CoA is the obligate intermediate in the synthesis of C32 and C34 VLC-PUFAs.

The Condensation Reaction (Rate-Limiting Step)

The formation of 3-oxo-C30:5-CoA is catalyzed by ELOVL4 (Elongation of Very Long Chain Fatty Acids-4).[1] This enzyme is unique among the ELOVL family for its ability to handle substrates >C26.

  • Substrates: C28:5-CoA (derived from EPA/DPA elongation) + Malonyl-CoA.

  • Mechanism: ELOVL4 facilitates the decarboxylative condensation of malonyl-CoA onto the acyl chain.

  • The 3-Oxo Intermediate: The resulting 3-oxo-C30:5-CoA is thermodynamically unstable. In a healthy system, it does not accumulate but is immediately channeled to the next enzyme.

Immediate Reduction (The Fate)

Once formed, the 3-oxo moiety must be reduced to continue the elongation cycle.[1] If this step fails, the 3-oxo-CoA is prone to spontaneous decarboxylation into a methyl-ketone (toxic byproduct) or hydrolysis.

  • Enzyme: 3-Ketoacyl-CoA Reductase (KAR) (Endoplasmic Reticulum).

  • Cofactor: NADPH.[2]

  • Reaction: 3-oxo-C30:5-CoA + NADPH + H+

    
     3-hydroxy-C30:5-CoA + NADP+.
    
Pathway Visualization (DOT)

ELOVL4_Pathway Substrate C28:5-CoA (Precursor) Oxo_Inter (15Z...27Z)-3-oxotriacontapentaenoyl-CoA (The Target Molecule) Substrate->Oxo_Inter ELOVL4 (Condensation) Malonyl Malonyl-CoA Malonyl->Oxo_Inter Hydroxy 3-Hydroxy-C30:5-CoA Oxo_Inter->Hydroxy KAR (Reduction via NADPH) Enoyl 2-Enoyl-C30:5-CoA Hydroxy->Enoyl HACD (Dehydration) Product C30:5-CoA (Elongated Product) Enoyl->Product TER (Reduction) Product->Substrate Next Cycle (to C32)

Caption: The ELOVL4 biosynthetic cycle. The 3-oxo intermediate (Red) is the transient product of condensation, immediately reduced by KAR to the 3-hydroxy species.

The Catabolic Fate: Peroxisomal Beta-Oxidation

While the anabolic pathway builds the chain, the catabolic pathway degrades it. This occurs exclusively in the peroxisome , as mitochondria cannot import fatty acids longer than C22.

If 3-oxo-C30:5-CoA is generated via beta-oxidation (from a C32 precursor), its fate is thiolytic cleavage .

Formation in Catabolism

Unlike biosynthesis, where the 3-oxo group is formed by adding carbons, in catabolism, it is formed by oxidizing the C3-hydroxyl group.

  • Precursor: 3-Hydroxy-C30:5-CoA.

  • Enzyme: MFP2 (Multifunctional Protein 2) , also known as HSD17B4. It possesses 3-hydroxyacyl-CoA dehydrogenase activity.[1]

Thiolytic Cleavage (The Fate)

The 3-oxo-C30:5-CoA is the substrate for the final step of the beta-oxidation spiral.

  • Enzyme: SCPx (Sterol Carrier Protein X) . Note: Standard thiolase (ACAA1) is less active on VLC-PUFAs; SCPx is the specialized thiolase for branched and very long chains.

  • Reaction: 3-oxo-C30:5-CoA + CoA-SH

    
     C28:5-CoA + Acetyl-CoA.
    
  • Outcome: The chain is shortened by 2 carbons.

Analytical Methodologies: Detecting the Transient

Isolating 3-oxo-acyl-CoAs is notoriously difficult due to their instability. The following protocol utilizes LC-MS/MS with Neutral Loss Scanning , the gold standard for acyl-CoA profiling.

Sample Preparation (Critical Steps)
  • Buffer Control: Use neutral to slightly acidic pH during extraction. Alkaline conditions promote thioester hydrolysis.

  • Quenching: Immediate liquid nitrogen flash-freezing of tissue (retina/brain) is mandatory to stop enzymatic flux.

Protocol: Extraction of VLC-Acyl-CoAs

  • Homogenization: Homogenize 10 mg retinal tissue in 200 µL freshly prepared extraction buffer (Isopropanol:Phosphate Buffer pH 7.0:Acetonitrile, 2:1:1).

  • Internal Standard: Spike with C17:0-CoA (non-endogenous) to normalize extraction efficiency.

  • Phase Separation: Add 100 µL chloroform. Vortex 30s. Centrifuge at 10,000 x g for 5 min at 4°C.

  • Collection: Collect the aqueous/organic interface (acyl-CoAs are amphipathic and often partition into the polar phase or interface depending on chain length). Note: For C30, the organic phase recovery is higher.

  • Derivatization (Optional but Recommended): To stabilize the 3-oxo group, derivatize with methoxyamine (forms a methoxime derivative, preventing decarboxylation).

LC-MS/MS Parameters
ParameterSettingRationale
Column C18 Reverse Phase (2.1 x 100mm, 1.7 µm)Separation of hydrophobic C30 chains.
Mobile Phase A 10 mM Ammonium Acetate (pH 6.5)Ion pairing for CoA phosphate groups.
Mobile Phase B Acetonitrile/Isopropanol (50:50)Elution of VLC lipids.[3]
Ionization ESI Positive ModeCoA esters ionize well in + mode.
MRM Transition [M+H]+

[M+H - 507]+
Neutral loss of the Phosphoadenosine-diphosphate moiety (507 Da) is specific to CoAs.
Target Mass Calc. MW of 3-oxo-C30:5-CoA

1260 Da
Monitor m/z 1261

754.

Clinical Implications: When the Fate is Altered

The metabolic fate of 3-oxo-C30:5-CoA is directly linked to specific pathologies.

Stargardt-Like Macular Dystrophy (STGD3)[1][3][4]
  • Defect: Mutation in ELOVL4 (e.g., 5-bp deletion).

  • Consequence: The enzyme cannot perform the condensation to form 3-oxo-C30:5-CoA.

  • Result: Deficiency of C32/C34 VLC-PUFAs in phosphatidylcholine. Photoreceptor outer segments become unstable and degenerate.

Peroxisomal Disorders (Zellweger Spectrum)
  • Defect: Mutation in HSD17B4 (MFP2) or SCP2 (SCPx).

  • Consequence: Inability to cleave 3-oxo-C30:5-CoA during degradation.

  • Result: Accumulation of VLC-PUFAs and their intermediates, leading to neurotoxicity and lipotoxicity in the brain and retina.

Visualizing the Metabolic Junction

The following diagram illustrates the dual fate of the 3-oxo intermediate: Synthesis (ELOVL4) vs. Degradation (Peroxisome).

Metabolic_Junction cluster_ER Endoplasmic Reticulum (Synthesis) cluster_Peroxisome Peroxisome (Degradation) Precursor_ER C28:5-CoA ELOVL4 ELOVL4 Precursor_ER->ELOVL4 Oxo_ER 3-Oxo-C30:5-CoA ELOVL4->Oxo_ER + Malonyl-CoA Product_ER C30:5-CoA Oxo_ER->Product_ER Reduction (KAR/TER) Oxo_P 3-Oxo-C30:5-CoA Input_P C30:5-CoA Input_P->Oxo_P Oxidation (ACOX1/MFP2) Cleaved C28:5-CoA + Acetyl-CoA Oxo_P->Cleaved Thiolysis (SCPx)

Caption: Compartmentalization of 3-oxo-C30:5-CoA metabolism. In the ER, it is a precursor to elongation. In the Peroxisome, it is a precursor to cleavage.

References

  • Agbaga, M. P., et al. (2008).[4] "Role of Stargardt-3 macular dystrophy protein (ELOVL4) in the biosynthesis of very long chain fatty acids." Proceedings of the National Academy of Sciences, 105(35), 12843-12848.

  • Hopiavuori, B. R., et al. (2018).[4] "Isoform-specific functions of ELOVL4 in the synthesis of very long chain fatty acids." Journal of Lipid Research, 59(4), 636-648.

  • Hiltunen, J. K., et al. (1996).[5] "Peroxisomal beta-oxidation and polyunsaturated fatty acids." Annals of the New York Academy of Sciences, 804, 116-128.[6]

  • Haynes, C. A., et al. (2008). "Quantitation of acyl-CoAs in tissues using LC-MS/MS." Journal of Lipid Research, 49(5), 1113-1125.

  • Wanders, R. J., et al. (2010). "Peroxisomes, lipid metabolism, and peroxisomal disorders." Molecular Genetics and Metabolism, 100(3), 247-274.

Sources

Foundational

Introduction: The Significance of Very-Long-Chain Polyunsaturated Fatty Acids (VLCPUFAs)

An In-Depth Technical Guide to the Biosynthesis of C30:5 Fatty Acyl-CoAs and Other Very-Long-Chain Polyunsaturated Fatty Acids This guide provides a detailed exploration of the molecular precursors and enzymatic pathways...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biosynthesis of C30:5 Fatty Acyl-CoAs and Other Very-Long-Chain Polyunsaturated Fatty Acids

This guide provides a detailed exploration of the molecular precursors and enzymatic pathways responsible for the synthesis of C30:5 fatty acyl-CoA and other very-long-chain polyunsaturated fatty acids (VLCPUFAs). Tailored for researchers, scientists, and drug development professionals, this document elucidates the complex interplay of substrates, elongases, and desaturases, and provides validated experimental protocols for investigating this critical metabolic pathway.

Very-long-chain fatty acids (VLCFAs), defined as those with 24 or more carbon atoms, are crucial components of cellular lipids, playing vital roles in membrane structure and signaling. When these long chains are also polyunsaturated (VLCPUFAs), they confer unique biophysical properties to membranes and serve as precursors to specialized signaling molecules. VLCPUFAs are found in low concentrations but are highly enriched in specific tissues such as the retina, brain, and testes, where they are indispensable for normal function.[1][2] For instance, VLCPUFAs are integral to the structure of photoreceptor outer segments in the retina and are essential for neural health and sperm function.[3][4]

Mutations in the enzymes responsible for VLCPUFA synthesis, particularly ELOVL4, are linked to severe genetic disorders like Stargardt-like macular dystrophy (STGD3) and spinocerebellar ataxia, underscoring the critical, non-redundant roles of these lipids.[1][3][5] This guide focuses on the biosynthesis of a representative VLCPUFA, a 30-carbon chain with five double bonds (C30:5), detailing its precursors from fundamental building blocks to complex polyunsaturated substrates.

Foundational Precursors: The Building Blocks of All Fatty Acids

All fatty acid synthesis, including that of VLCPUFAs, originates from two core molecular precursors in the cytosol.

  • Acetyl-CoA : This two-carbon thioester is the primary building block. It is generated within the mitochondria, primarily from the oxidation of pyruvate (derived from glucose) and the catabolism of certain amino acids. For use in cytosolic fatty acid synthesis, it is exported from the mitochondria in the form of citrate. In the cytosol, the enzyme ATP-citrate lyase cleaves citrate to regenerate acetyl-CoA.

  • Malonyl-CoA : This three-carbon molecule serves as the two-carbon donor for all elongation steps in de novo fatty acid synthesis. It is synthesized through the irreversible carboxylation of acetyl-CoA by the enzyme Acetyl-CoA Carboxylase (ACC) . This reaction is the committed and primary regulatory step of the entire fatty acid synthesis pathway.

While these are the foundational units, the synthesis of a highly specialized molecule like C30:5 does not proceed directly from them. Instead, it relies on the modification of pre-existing long-chain polyunsaturated fatty acids, which themselves are derived from dietary essential fatty acids.

The VLCPUFA Biosynthetic Pathway: From Essential Fatty Acids to C30:5-CoA

Mammals cannot synthesize all necessary PUFAs de novo because they lack the desaturase enzymes required to introduce double bonds beyond the Δ9 position of a fatty acid. Therefore, the ultimate precursors for all n-3 and n-6 series VLCPUFAs are the essential fatty acids obtained from the diet:

  • α-Linolenic Acid (ALA, 18:3n-3)

  • Linoleic Acid (LA, 18:2n-6)

Starting from these precursors, a coordinated series of alternating desaturation and elongation reactions, catalyzed by Fatty Acid Desaturase (FADS) and Elongation of Very-Long-Chain Fatty Acids (ELOVL) enzymes, respectively, generates progressively longer and more unsaturated fatty acids.[6][7]

The plausible biosynthetic pathway for an n-3 series C30:5 fatty acyl-CoA is detailed below.

Diagram: Proposed Biosynthetic Pathway for C30:5 (n-3) Acyl-CoA

VLCPUFA Biosynthesis cluster_precursors Dietary Precursors cluster_pathway Endoplasmic Reticulum Pathway cluster_final Final Activation ALA α-Linolenic Acid (ALA) (18:3n-3) SDA Stearidonic Acid (SDA) (18:4n-3) ALA->SDA FADS2 (Δ6-Desaturase) ETA_n3 Eicosatetraenoic Acid (20:4n-3) SDA->ETA_n3 ELOVL5 EPA Eicosapentaenoic Acid (EPA) (20:5n-3) ETA_n3->EPA FADS1 (Δ5-Desaturase) DPA Docosapentaenoic Acid (DPA) (22:5n-3) EPA->DPA ELOVL2/5 C24_5 24:5n-3 DPA->C24_5 ELOVL2/4 C26_5 26:5n-3 C24_5->C26_5 ELOVL4 C28_5 28:5n-3 C26_5->C28_5 ELOVL4 C30_5 30:5n-3 C28_5->C30_5 ELOVL4 C30_5_CoA C30:5-CoA C30_5->C30_5_CoA Acyl-CoA Synthetase

Caption: Biosynthesis of C30:5-CoA from dietary α-Linolenic Acid.

Causality of the Pathway:

  • Initiation: The pathway begins with the essential fatty acid ALA (18:3n-3).

  • Initial Desaturation and Elongation: FADS2 (Δ6-desaturase) introduces a fourth double bond to produce SDA (18:4n-3). This is followed by a two-carbon extension by ELOVL5 to yield 20:4n-3.[7]

  • Synthesis of EPA (20:5n-3): FADS1 (Δ5-desaturase) acts on 20:4n-3 to create the critical intermediate, Eicosapentaenoic Acid (EPA). EPA is a key precursor for many VLCPUFAs.[2][8]

  • Elongation to C22: ELOVL2 and ELOVL5 are the primary elongases that extend C20 PUFAs. They elongate EPA to Docosapentaenoic Acid (DPA, 22:5n-3).[6][7]

  • The ELOVL4-Dependent Steps: The crucial transition to the "very-long-chain" category is mediated almost exclusively by ELOVL4 .[1][4] This enzyme takes over the elongation of PUFAs that are C22 or longer. It exhibits a remarkable capacity to iteratively add two-carbon units (using Malonyl-CoA) to produce acyl chains of C28, C30, and even up to C38.[2][9] In this pathway, ELOVL4 catalyzes the sequential elongation from DPA (22:5) all the way to 30:5.

  • Final Activation: The free fatty acid (30:5) is activated to its metabolically active form, C30:5 fatty acyl-CoA , by an Acyl-CoA synthetase, making it available for incorporation into complex lipids like phosphatidylcholine.

Key Enzymes in VLCPUFA Elongation

While the entire cascade is important, ELOVL4 is the rate-limiting and indispensable enzyme for the final steps of C30:5 synthesis. Its unique substrate specificity is central to the existence of VLCPUFAs in mammals.

Table 1: Substrate Specificity of Key Human ELOVL Enzymes
EnzymePrimary SubstratesKey ProductsRelevance to C30:5 Synthesis
ELOVL5 C18-C22 PUFAs (e.g., 18:3n-3, 18:2n-6)C20-C22 PUFAs (e.g., Arachidonic Acid)Catalyzes early elongation steps before the ELOVL4 threshold.[6][7][10]
ELOVL2 C20-C22 PUFAs (e.g., EPA, DPA)C22-C24 PUFAs (e.g., DHA)Elongates EPA to DPA; may contribute to the C22->C24 step.[6]
ELOVL4 ≥C22 PUFAs, ≥C26 Saturated FAsC28-C38 VLCPUFAs and VLC-SFAsThe essential and sole enzyme for elongating PUFAs beyond C26 to produce C30:5. [2][3][5][8][9]
ELOVL6 C12-C16 Saturated & Monounsaturated FAsC18 Fatty Acids (Stearate, Oleate)Not directly involved in PUFA elongation but crucial for general fatty acid pool.[11]

Experimental Methodologies

Investigating the biosynthesis of C30:5-CoA requires specialized techniques to handle and analyze these low-abundance, lipid-soluble molecules. The following section details validated protocols for cell-based synthesis and analytical quantification.

Experimental Workflow Overview

Experimental Workflow A Step 1: Cellular Model Setup (e.g., HepG2 cells) - Transfect with ELOVL4 expression vector - Culture and expand cells B Step 2: Precursor Supplementation - Add PUFA precursor (e.g., EPA, 20:5n-3) to culture medium - Incubate for 24-48 hours A->B C Step 3: Cell Harvesting & Lipid Extraction - Harvest cells - Perform robust lipid extraction (e.g., using isopropanol/acetonitrile) B->C D Step 4: Sample Preparation - Add internal standard (e.g., C17:0-CoA) - Centrifuge and collect supernatant - Concentrate sample C->D E Step 5: LC-MS/MS Analysis - Inject sample onto a reverse-phase C8/C18 column - Separate acyl-CoAs using a gradient - Detect and quantify using tandem mass spectrometry D->E F Step 6: Data Analysis - Quantify C30:5-CoA against a standard curve - Normalize to internal standard and cell mass E->F

Caption: Workflow for cellular synthesis and analysis of VLCPUFAs.

Protocol 1: Cellular Model for VLCPUFA Synthesis

This protocol describes the use of a human hepatocyte cell line (HepG2) to synthesize VLCPUFAs upon expression of ELOVL4.[5] Hepatocytes are chosen as they possess the necessary FADS and upstream ELOVL enzymes but lack endogenous ELOVL4.

I. Materials:

  • HepG2 cells

  • Cell culture medium (e.g., Williams E medium) and supplements

  • Mammalian expression vector containing human ELOVL4 cDNA

  • Transfection reagent

  • PUFA precursor stock: Eicosapentaenoic acid (EPA, 20:5n-3) complexed to fatty-acid-free BSA.

  • Phosphate-buffered saline (PBS)

II. Procedure:

  • Cell Culture & Transfection:

    • Culture HepG2 cells to ~80% confluency in appropriate flasks.

    • Transfect cells with the ELOVL4 expression vector or an empty vector control using a suitable transfection reagent, following the manufacturer's protocol.

    • Allow cells to recover and express the protein for 24-48 hours.

  • Precursor Supplementation:

    • Prepare the EPA-BSA complex solution in serum-free medium.

    • Remove the existing medium from the cells, wash once with PBS.

    • Add the medium containing the EPA precursor to the cells. A typical final concentration is 25-50 µM.

    • Incubate the cells for an additional 24-48 hours to allow for uptake and metabolism of the precursor.

  • Cell Harvesting:

    • Aspirate the medium and wash the cell monolayer twice with ice-cold PBS.

    • Scrape the cells into a fresh volume of ice-cold PBS and pellet by centrifugation (e.g., 500 x g for 5 min at 4°C).

    • Flash-freeze the cell pellet in liquid nitrogen and store at -80°C until lipid extraction. This step is critical to halt metabolic activity.

Protocol 2: Quantification of C30:5-CoA by LC-MS/MS

This protocol details the extraction and analysis of long-chain fatty acyl-CoAs from cell pellets, adapted from established methods.[12][13][14] The instability of the thioester bond requires careful handling, cold temperatures, and specific extraction conditions.

I. Materials:

  • Frozen cell pellet from Protocol 1.

  • Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) solution.

  • Extraction Solvents (pre-cooled to 4°C): 0.1 M KH₂PO₄ (pH 4.9), 2-propanol, acetonitrile (ACN).

  • Saturated aqueous ammonium sulfate.

  • LC-MS/MS system with ESI source, coupled to a UPLC/HPLC system.

  • Reverse-phase column (e.g., C8 or C18, ~1.7 µm particle size).

  • Mobile Phases: A (e.g., Water with 0.1% NH₄OH), B (e.g., ACN with 0.1% NH₄OH).

II. Extraction Procedure:

  • Place the frozen cell pellet in a 2 mL microfuge tube on ice.

  • Add 500 µL of 0.1 M KH₂PO₄ (pH 4.9) and a known amount of C17:0-CoA internal standard.

  • Add 500 µL of ACN:2-propanol (3:1 v/v).

  • Immediately homogenize the sample on ice using a probe sonicator or bead beater until fully dispersed.

  • Vortex for 2 minutes, then centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.[13]

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a small volume (e.g., 100 µL) of a suitable solvent (e.g., 50% methanol) for LC-MS/MS analysis.

III. LC-MS/MS Analysis:

  • Chromatography:

    • Equilibrate the column at a controlled temperature (e.g., 40°C).

    • Inject the reconstituted sample.

    • Separate the acyl-CoAs using a binary gradient. For example: start at 20% B, ramp to 100% B over 15 minutes, hold for 5 minutes, and re-equilibrate.[14] The retention time will increase with carbon chain length and decrease with the number of double bonds.[14]

  • Mass Spectrometry:

    • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification. This highly selective technique involves monitoring a specific precursor ion-to-product ion transition.

    • MRM Transitions:

      • Precursor Ion: The protonated molecule [M+H]⁺ of the target acyl-CoA.

      • Product Ion: A common fragment for all acyl-CoAs is the phosphoadenosine diphosphate fragment, allowing for neutral loss scans of 507 Da or specific product ion scans.[12]

    • Optimize cone voltage and collision energy for each specific acyl-CoA target.

  • Quantification:

    • Generate a standard curve using synthetic C30:5-CoA standards (if available) or a closely related VLCPUFA-CoA standard.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Determine the concentration from the standard curve and normalize to the initial cell mass or protein content.

Conclusion and Future Directions

The biosynthesis of C30:5 fatty acyl-CoA is a highly specialized metabolic pathway that builds upon the foundational principles of general fatty acid synthesis. It is critically dependent on dietary essential fatty acids and the unique enzymatic activity of the ELOVL4 elongase. The protocols detailed herein provide a robust framework for researchers to probe this pathway, enabling the quantification of its precursors and products and facilitating the study of its role in health and disease.

Future research should focus on the precise regulatory mechanisms governing ELOVL4 expression and activity, the identification of the desaturases that may act on VLCPUFA substrates, and the downstream trafficking and incorporation of C30:5 into complex lipids. A deeper understanding of this pathway holds significant promise for developing therapeutic interventions for diseases like macular degeneration and other disorders linked to VLCPUFA deficiency.

References

A consolidated list of all sources cited within this document, including full titles and verifiable URLs.

  • Biosynthetic mechanism of very long chain polyunsaturated fatty acids in Thraustochytrium sp. 26185. PubMed.[Link]

  • The synthesis of the very long chain polyunsaturated fatty acid (VLC-PUFA) 32:6 n-3. Royal Society of Chemistry.[Link]

  • A gram-scale synthesis of very-long chain polyunsaturated fatty acids (VLC-PUFAs). Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • Biosynthetic mechanism of very long chain polyunsaturated fatty acids in Thraustochytrium sp. 26185. PMC.[Link]

  • Biosynthesis of very long-chain polyunsaturated fatty acids in hepatocytes expressing ELOVL4. PubMed.[Link]

  • Zellweger syndrome: biochemical procedures in diagnosis, prevention and treatment. PubMed.[Link]

  • Role of Stargardt-3 macular dystrophy protein (ELOVL4) in the biosynthesis of very long chain fatty acids. PNAS.[Link]

  • Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations. Frontiers in Cellular Neuroscience.[Link]

  • Desaturase and elongase limiting endogenous long chain polyunsaturated fatty acid biosynthesis. PMC.[Link]

  • ELOVL4: Very long-chain fatty acids serve an eclectic role in mammalian health and function. Progress in Lipid Research.[Link]

  • ELOVL4 Mutations That Cause Spinocerebellar Ataxia-34 Differentially Alter Very Long Chain Fatty Acid Biosynthesis. PMC.[Link]

  • The Role of Fatty Acid Desaturase (FADS) Genes in Oleic Acid Metabolism: FADS1 Δ7 desaturates 11-20:1 to 7,11-20:2. PMC.[Link]

  • LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs. Analytical Chemistry (ACS Publications).[Link]

  • Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring. PMC.[Link]

  • Metabolism of saturated and polyunsaturated fatty acids by normal and Zellweger syndrome skin fibroblasts. PMC.[Link]

  • Biosynthesis of Polyunsaturated Fatty Acids in Marine Invertebrates: Recent Advances in Molecular Mechanisms. PMC.[Link]

  • Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. PMC.[Link]

  • Molecular and Functional Characterization of Elovl4 Genes in Sparus aurata and Solea senegalensis Pointing to a Critical Role in Very Long-Chain (>C24) Fatty Acid Synthesis during Early Neural Development of Fish. PMC.[Link]

  • Mammalian Fatty Acid Elongases. PMC.[Link]

  • Zellweger syndrome and its important role in the identification of the first peroxisomal biomarkers. ResearchGate.[Link]

  • Molecular Species of Phospholipids with Very Long Chain Fatty Acids in Skin Fibroblasts of Zellweger Syndrome. ResearchGate.[Link]

  • The role of cytochrome b5 fusion desaturases in the synthesis of polyunsaturated fatty acids. ResearchGate.[Link]

  • Abnormal profiles of polyunsaturated fatty acids in the brain, liver, kidney and retina of patients with peroxisomal disorders. PubMed.[Link]

  • A workflow to explore elongase diversity and extend the repertoire of fatty acids produced by Yarrowia lipolytica. PMC.[Link]

  • Gel-elongation assay for type II fatty acid synthesis. Protocols.io.[Link]

  • Fatty acid desaturation and chain elongation in eukaryotes. ScienceDirect.[Link]

  • Polyunsaturated very-long-chain C28-C36 fatty acids and retinal physiology. PubMed.[Link]

  • High-throughput assay for long chain fatty acyl-CoA elongase using homogeneous scintillation proximity format. PubMed.[Link]

  • Diet Regulation of Long-Chain PUFA Synthesis: Role of Macronutrients, Micronutrients, and Polyphenols on Δ-5/Δ-6 Desaturases and Elongases 2/5. PMC.[Link]

  • Resveratrol Modulates Desaturase Expression and Fatty Acid Composition of Cultured Hepatocytes. Frontiers in Physiology.[Link]

  • Changes in fatty acid biosynthesis in marine microalgae as a response to medium nutrient availability. ResearchGate.[Link]

  • Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses. PMC.[Link]

  • Biosynthetic mechanisms of omega-3 polyunsaturated fatty acids in microalgae. PMC.[Link]

  • Engineering Fatty Acid Biosynthesis in Microalgae: Recent Progress and Perspectives. MDPI.[Link]

  • Biosynthesis of long-chain polyunsaturated fatty acids in microalgae... ResearchGate.[Link]

  • A review of marine microalgae-based lipids production: biosynthesis, technological advancements, and practical applications. PMC.[Link]

  • Polyunsaturated fatty acid elongation and desaturation in activated human T-cells: ELOVL5 is the key elongase. PMC.[Link]

  • Handout 6 - Fatty Acid Elongation and Desaturation. University of Texas.[Link]

  • Plant Unsaturated Fatty Acids: Biosynthesis and Regulation. Frontiers in Plant Science.[Link]

  • Enzymes enabling the biosynthesis of various C20 polyunsaturated fatty acids in a sea urchin Hemicentrotus pulcherrimus. PMC.[Link]

  • Fatty Acid Elongation and Desaturation. University of Vermont.[Link]

  • The structural basis of fatty acid elongation by the ELOVL elongases. bioRxiv.[Link]

  • Fatty Acid Chain Elongation & Desaturation | Lipid Biochemistry | USMLE Step 1 High-Yield Review. YouTube.[Link]

Sources

Exploratory

Biological Significance of 3-Oxo Intermediates in Lipid Metabolism

Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals[1] Executive Summary The 3-oxo (or -keto) position in fatty acyl chains represents a critical thermodyna...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals[1]

Executive Summary

The 3-oxo (or


-keto) position in fatty acyl chains represents a critical thermodynamic and signaling bifurcation point in biology. In metabolism, 3-oxo intermediates act as high-energy transition states that drive the irreversibility of fatty acid synthesis (FAS) via decarboxylation, while serving as the substrate for the final cleavage step in mitochondrial 

-oxidation. Beyond bioenergetics, the 3-oxo moiety possesses unique chemical stability when amidated, allowing it to function as a potent signaling motif in bacterial quorum sensing (e.g., Pseudomonas aeruginosa virulence) and inter-kingdom immunomodulation.[1] This guide analyzes the biochemistry, pathological implications, and analytical quantification of these pivotal intermediates.[1][2]

The Biochemistry of the 3-Oxo Position: Anabolic vs. Catabolic Pivot

The biological fate of a lipid chain is often determined by the carrier molecule attached to the 3-oxo intermediate: Acyl Carrier Protein (ACP) for synthesis or Coenzyme A (CoA) for oxidation.

Anabolism: The Claisen Condensation (FAS II)

In bacterial (Type II) and mammalian (Type I) fatty acid synthesis, the formation of the 3-oxoacyl-ACP intermediate is the chain-lengthening step.

  • Enzyme: 3-oxoacyl-ACP synthase (KAS).

  • Mechanism: A decarboxylative Claisen condensation.[1] The energy released from the decarboxylation of malonyl-ACP drives the unfavorable condensation reaction forward.

  • Key Intermediate: 3-ketoacyl-ACP.[3][4][5]

  • Thermodynamics: This step renders lipid synthesis effectively irreversible under physiological conditions.[1]

Catabolism: Thiolytic Cleavage ( -Oxidation)

In the mitochondria, the 3-oxo intermediate appears immediately prior to chain shortening.

  • Enzyme: 3-ketoacyl-CoA thiolase (part of the Mitochondrial Trifunctional Protein, MTP).[6]

  • Mechanism: A nucleophilic attack by free CoA-SH on the

    
    -keto group, cleaving the C2-C3 bond.
    
  • Key Intermediate: 3-ketoacyl-CoA.[5][6][7]

Visualization: The 3-Oxo Metabolic Pivot

The following diagram illustrates the opposing flows of synthesis and oxidation, highlighting the central role of the 3-oxo intermediate.

LipidMetabolism cluster_FAS Fatty Acid Synthesis (Anabolic) cluster_BetaOx Beta-Oxidation (Catabolic) AcylACP Acyl-ACP (Cn) OxoACP 3-Oxoacyl-ACP (Key Intermediate) AcylACP->OxoACP Claisen Condensation (FabH/FabB/FabF) MalonylACP Malonyl-ACP MalonylACP->OxoACP + Decarboxylation Reductase Reductase/Dehydratase OxoACP->Reductase AcylACP_Next Acyl-ACP (Cn+2) Reductase->AcylACP_Next AcylCoA Acyl-CoA (Cn) HydroxyCoA 3-Hydroxyacyl-CoA AcylCoA->HydroxyCoA Hydratase OxoCoA 3-Ketoacyl-CoA (Key Intermediate) HydroxyCoA->OxoCoA Dehydrogenase (LCHAD) AcetylCoA Acetyl-CoA OxoCoA->AcetylCoA Thiolytic Cleavage (Thiolase) AcylCoA_Prev Acyl-CoA (Cn-2) OxoCoA->AcylCoA_Prev

Caption: Centrality of 3-oxo intermediates in driving chain elongation (FAS) vs. chain shortening (Beta-Oxidation).

3-Oxo Intermediates as Signaling Hubs

While CoA and ACP esters are confined to the cytoplasm or mitochondria, the N-acyl homoserine lactone (AHL) derivatives of 3-oxo fatty acids are membrane-permeable signaling molecules.

Bacterial Quorum Sensing (The las System)

Pseudomonas aeruginosa utilizes N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) as a master regulator.[8][9][10] The 3-oxo group is chemically vital; it provides the specific hydrogen-bonding geometry required to activate the LasR transcriptional regulator.

  • Mechanism: 3-oxo-C12-HSL binds LasR

    
     LasR dimerizes 
    
    
    
    Binds DNA
    
    
    Triggers virulence (elastase, pyocyanin).[1]
  • Biofilm Formation: The 3-oxo signal is critical for the maturation of biofilms, rendering bacteria resistant to antibiotics.

Inter-Kingdom Signaling (Host Modulation)

Remarkably, 3-oxo-C12-HSL functions as a "Trojan horse" in mammalian cells.

  • Immune Suppression: It enters macrophages and degrades the PPAR

    
     receptor, inhibiting the NF-
    
    
    
    B inflammatory response.
  • Apoptosis: High concentrations trigger mitochondrial stress and the Unfolded Protein Response (UPR) in host cells.

QuorumSensing cluster_Bacteria Pseudomonas aeruginosa cluster_Host Mammalian Host Cell LasI LasI Synthase HSL 3-oxo-C12-HSL (Signal) LasI->HSL Synthesis AcylACP_B Acyl-ACP Pool AcylACP_B->LasI LasR LasR Receptor HSL->LasR Auto-induction NFkB NF-kB Pathway HSL->NFkB Inhibition (Immune Evasion) Apoptosis Apoptosis/UPR HSL->Apoptosis Induction Virulence Virulence Genes (Elastase, Pyocyanin) LasR->Virulence Transcription

Caption: 3-oxo-C12-HSL signaling mechanism in bacterial virulence and host immune modulation.[1][8][9]

Pathological Implications & Drug Targeting[1]

Mitochondrial Trifunctional Protein (MTP) Deficiency

The MTP complex contains 3-ketoacyl-CoA thiolase activity in its


-subunit (HADHB gene).[11]
  • Pathology: Defects prevent the cleavage of the 3-ketoacyl-CoA intermediate. This causes a bottleneck, leading to the accumulation of toxic long-chain acyl-carnitines and 3-hydroxy intermediates (via reversible equilibrium).

  • Clinical Presentation: Hypoketotic hypoglycemia, cardiomyopathy, and rhabdomyolysis.[1]

Antibiotic Targeting of KAS Enzymes

The bacterial 3-oxoacyl-ACP synthases (FabH, FabB, FabF) are distinct from human FAS I, making them ideal drug targets.[1]

  • Cerulenin: An epoxide-containing antibiotic that mimics the transition state of the condensation reaction. It covalently alkylates the active site cysteine of FabB/FabF, irreversibly blocking 3-oxoacyl-ACP formation.

  • Thiolactomycin: A reversible inhibitor that mimics the malonyl-ACP substrate, binding to the active site of FabH and FabB.

InhibitorTarget EnzymeMechanism of ActionBinding Site
Cerulenin FabB, FabF (KAS I/II)Irreversible AlkylationActive Site Cysteine
Thiolactomycin FabH, FabB (KAS III/I)Reversible CompetitiveMalonyl-ACP Binding Pocket
Platensimycin FabF (KAS II)Reversible BindingAcyl-enzyme Intermediate

Analytical Methodologies: Quantification of 3-Oxo Intermediates

Quantifying 3-oxo-acyl-CoAs is challenging due to their instability (susceptibility to hydrolysis) and low abundance. The following protocol utilizes LC-MS/MS with specific stabilization steps.

Protocol: Extraction and Analysis of Acyl-CoAs

Objective: Stabilize thioester bonds while extracting from biological matrices.

Step 1: Sample Preparation

  • Quenching: Immediately quench cell metabolism using liquid nitrogen or dry ice/ethanol.[1]

  • Extraction Buffer: Use 5-Sulfosalicylic Acid (SSA) or 80% Methanol/1% Formic Acid.[1] Note: Acidic pH (pH < 4) is mandatory to stabilize the CoA thioester bond. Neutral/basic pH causes rapid hydrolysis.[1]

  • Homogenization: Bead-beat or sonicate samples in extraction buffer at 4°C.

  • Centrifugation: 15,000 x g for 10 min at 4°C to remove protein precipitate.

Step 2: Chromatographic Separation (LC)

  • Column: C18 Reverse Phase (e.g., Waters HSS T3 or Phenomenex Kinetex), 2.1 x 100 mm.[1]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.0).[1]

  • Mobile Phase B: 10 mM Ammonium Acetate in 95% Acetonitrile / 5% Water.

  • Gradient: 0% B to 100% B over 15 minutes. 3-oxo species elute slightly earlier than their saturated counterparts due to the polarity of the keto group.

Step 3: Mass Spectrometry (MS/MS)

  • Mode: Positive Electrospray Ionization (+ESI).[1]

  • Transitions (MRM):

    • Precursor: [M+H]+ or [M+2H]2+

    • Product Ions:

      • m/z 507 (Adenosine-3'-phosphate-5'-diphosphate) - Universal CoA fragment.

      • m/z 428 (Adenosine fragment).[1][12]

      • Neutral Loss: Loss of the phosphoadenosine moiety.

Self-Validating Checkpoint:

  • Internal Standard: Spike samples with

    
    C
    
    
    
    -Malonyl-CoA
    or a non-physiological acyl-CoA (e.g., Heptadecanoyl-CoA) prior to extraction to correct for recovery losses. If IS recovery is <50%, extraction acidity must be re-optimized.[1]

References

  • Mechanism of 3-Oxoacyl-ACP Synthase Inhibition: Price, A. C., et al. (2001).[1] "Inhibition of beta-ketoacyl-acyl carrier protein synthases by thiolactomycin and cerulenin. Structure and mechanism." Journal of Biological Chemistry. [Link]

  • Mitochondrial Trifunctional Protein Deficiency: Spiekerkoetter, U., et al. (2004).[1] "Mitochondrial trifunctional protein deficiency: Clinical, biochemical, and molecular features." Journal of Inherited Metabolic Disease. [Link]

  • 3-Oxo-C12-HSL Signaling in Pseudomonas: Smith, R. S., & Iglewski, B. H. (2003).[1] "P. aeruginosa quorum-sensing systems and virulence." Current Opinion in Microbiology. [Link]

  • LC-MS/MS Quantification of Acyl-CoAs: Basu, S. S., & Blair, I. A. (2011).[1][13] "SILEC: a protocol for generating and using isotopically labeled coenzyme A mass spectrometry standards." Nature Protocols. [Link][1]

  • Host Immunomodulation by 3-Oxo-HSL: Kravchenko, V. V., et al. (2008).[1] "Modulation of gene expression via disruption of NF-kappaB signaling by a bacterial small molecule."[8][9] Science. [Link][1]

Sources

Foundational

A Technical Guide to Investigating the Role of (15Z,18Z,21Z,24Z,27Z)-3-oxotriacontapentaenoyl-CoA in Stargardt's Disease Pathogenesis

Abstract Stargardt's disease (STGD1), the most common form of inherited macular degeneration, is primarily caused by mutations in the ABCA4 gene, leading to the accumulation of toxic bisretinoid compounds, such as N-reti...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Stargardt's disease (STGD1), the most common form of inherited macular degeneration, is primarily caused by mutations in the ABCA4 gene, leading to the accumulation of toxic bisretinoid compounds, such as N-retinylidene-N-retinylethanolamine (A2E), within the retinal pigment epithelium (RPE).[1][2][3][4] This accumulation triggers oxidative stress, inflammation, and eventual death of RPE and photoreceptor cells.[5][6] While the role of A2E is well-studied, the broader landscape of lipid dysregulation remains an area of active investigation.[7][8] This guide introduces a novel hypothesis centered on the potential involvement of a specific, very-long-chain polyunsaturated fatty acid (VLC-PUFA) metabolite, (15Z,18Z,21Z,24Z,27Z)-3-oxotriacontapentaenoyl-CoA, in the pathogenic cascade. We propose that oxidative stress secondary to ABCA4 dysfunction disrupts peroxisomal β-oxidation, leading to the formation of this aberrant and potentially cytotoxic intermediate. This document provides the theoretical framework, a central unifying hypothesis, and detailed, field-proven experimental protocols to rigorously investigate the role of this molecule, offering a new potential avenue for therapeutic intervention.

Foundational Concepts: The Intersection of ABCA4 Dysfunction and Lipid Metabolism

Canonical Pathogenesis of Stargardt's Disease

Stargardt's disease is fundamentally a disease of impaired retinoid clearance.[4] The ABCA4 protein, an ATP-binding cassette transporter located in photoreceptor outer segments, is responsible for transporting N-retinylidene-phosphatidylethanolamine (N-Ret-PE), a Schiff base adduct of retinal and phosphatidylethanolamine, from the disc lumen to the cytoplasm.[9][10] This is a critical step in clearing all-trans-retinal after light exposure.[1][9] Loss-of-function mutations in ABCA4 cause N-Ret-PE to accumulate in the disc lumen, where it becomes a precursor for the formation of toxic bisretinoids, most notably A2E.[11][12] A2E accumulates as lipofuscin within the lysosomes of RPE cells, where it exerts cytotoxic effects through multiple mechanisms, including inducing oxidative stress, destabilizing membranes, and activating the complement system.[13][14]

The Unique Lipid Environment of the Retina

The retina, particularly photoreceptor outer segments, is exceptionally rich in polyunsaturated fatty acids (PUFAs), especially docosahexaenoic acid (DHA). It also contains a unique class of non-dietary very-long-chain PUFAs (VLC-PUFAs) with carbon chains of 24 to 36.[15][16][17] These VLC-PUFAs are synthesized by the enzyme ELOVL4 and are critical for retinal health.[18][19] Due to the high oxygen tension and constant light exposure, this lipid-rich environment is highly susceptible to lipid peroxidation, an event implicated in retinal degeneration.[6][20]

Peroxisomal β-Oxidation of VLC-PUFAs

While most fatty acids are oxidized in mitochondria, VLC-PUFAs undergo initial chain-shortening via β-oxidation within peroxisomes.[21][22][23] This pathway involves a series of enzymatic steps that shorten the fatty acyl-CoA chain, eventually producing shorter chains that can be transported to mitochondria for complete oxidation.[24] A key intermediate in each cycle of this process is a 3-oxoacyl-CoA molecule.[25] Any disruption in this pathway, whether through enzymatic inhibition or substrate modification by oxidative stress, could lead to the accumulation of potentially toxic intermediates.

A Central Hypothesis: Linking Oxidative Stress to Aberrant Lipid Metabolism

We propose a novel pathogenic mechanism in Stargardt's disease that extends beyond A2E-centric toxicity.

Hypothesis: The chronic oxidative stress induced by A2E accumulation in the RPE of Stargardt's patients disrupts the enzymatic machinery of peroxisomal β-oxidation. This disruption leads to the incomplete or aberrant oxidation of retinal VLC-PUFAs, resulting in the formation and accumulation of the cytotoxic metabolite, (15Z,18Z,21Z,24Z,27Z)-3-oxotriacontapentaenoyl-CoA. This molecule acts synergistically with A2E to accelerate RPE and photoreceptor cell death.

This hypothesis provides a causal link between the known primary defect (ABCA4 mutation and A2E) and a secondary, potentially druggable metabolic pathway.

Stargardt_Hypothesis ABCA4 ABCA4 Mutation NRetPE ↑ N-Retinylidene-PE Accumulation ABCA4->NRetPE Leads to A2E ↑ A2E / Lipofuscin Formation NRetPE->A2E Precursor for OxStress Chronic Oxidative Stress (ROS Production) A2E->OxStress Induces Toxicity Synergistic Cytotoxicity A2E->Toxicity Contributes to Dysfunction Enzyme Dysfunction (e.g., via Peroxidation) OxStress->Dysfunction Causes Peroxisome Peroxisomal β-Oxidation Enzymes Peroxisome->Dysfunction LipidInter Accumulation of Aberrant Intermediate: (15Z,18Z,21Z,24Z,27Z)-3-oxotriacontapentaenoyl-CoA Dysfunction->LipidInter Results in VLCPUFA Retinal VLC-PUFAs (e.g., 32:6n3) VLCPUFA->Peroxisome Substrate for LipidInter->Toxicity Contributes to Death RPE & Photoreceptor Degeneration Toxicity->Death Leads to

Caption: Hypothesized pathogenic cascade in Stargardt's disease.

A Roadmap for Investigation: Experimental Protocols

To validate this hypothesis, a multi-pronged approach using lipidomics, cell-based assays, and animal models is required.

Protocol 1: Lipidomic Discovery in a Stargardt's Disease Mouse Model

Objective: To detect and quantify (15Z,18Z,21Z,24Z,27Z)-3-oxotriacontapentaenoyl-CoA in the RPE/choroid of Abca4-/- mice compared to wild-type controls.

Causality: The Abca4-/- mouse model recapitulates key features of human Stargardt's, including age-dependent A2E and lipofuscin accumulation, making it a suitable starting point for discovery.[2][7]

Methodology:

  • Animal Cohorts: Use age-matched (e.g., 12-month-old) wild-type (C57BL/6J) and Abca4-/- mice (n=6-8 per group).[7]

  • Tissue Harvest: Euthanize mice and immediately enucleate eyes. Dissect the RPE/choroid complex on ice and snap-freeze in liquid nitrogen.

  • Lipid Extraction (Folch Method):

    • Homogenize the tissue in a 2:1 chloroform:methanol solution.

    • Add 0.2 volumes of 0.9% NaCl, vortex, and centrifuge to separate phases.

    • Collect the lower organic phase containing lipids.

    • Dry the extract under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the lipid extract in a suitable solvent (e.g., 90% methanol).

    • Utilize a high-resolution mass spectrometer (e.g., Q-Exactive or Triple TOF) coupled to a UPLC system with a C18 column.

    • Develop a targeted Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) method to specifically look for the predicted mass-to-charge ratio (m/z) and fragmentation pattern of the target acyl-CoA.

    • Include a non-targeted analysis to identify other dysregulated lipid species.

  • Data Analysis:

    • Quantify peak areas for the target molecule.

    • Normalize data to an internal standard and tissue weight.

    • Perform statistical analysis (e.g., Student's t-test or Mann-Whitney U test) to compare levels between genotypes.

Anticipated Quantitative Data:

Lipid SpeciesGenotypeMean Concentration (pmol/mg tissue) ± SDFold Changep-value
(15Z,18Z,21Z,24Z,27Z)-3-oxotriacontapentaenoyl-CoA Wild-TypeBelow Limit of Detection--
Abca4-/-15.8 ± 3.2>100<0.001
A2E Wild-Type2.1 ± 0.5--
Abca4-/-25.3 ± 4.112.0<0.001
Protocol 2: In Vitro Modeling Using iPSC-Derived RPE

Objective: To determine if the accumulation of the target lipid is cell-autonomous to the RPE and to assess its cytotoxicity.

Causality: Induced pluripotent stem cell (iPSC)-derived RPE from Stargardt's patients provides a human-relevant model that recapitulates disease phenotypes like lipid accumulation and lysosomal dysfunction.[26]

Methodology:

  • Cell Culture:

    • Culture iPSC-derived RPE from both a healthy donor and a Stargardt's patient (with confirmed ABCA4 mutations) on transwell inserts for at least 6 weeks to achieve a mature, polarized monolayer.[7]

  • Inducing Oxidative Stress:

    • Expose a subset of healthy RPE cells to a sub-lethal dose of synthetic A2E (e.g., 10 µM) for 48-72 hours to mimic the disease environment.[11]

  • Lipid Analysis: Perform LC-MS/MS on cell lysates as described in Protocol 1.

  • Cytotoxicity Assay:

    • Synthesize (15Z,18Z,21Z,24Z,27Z)-3-oxotriacontapentaenoyl-CoA.

    • Treat healthy RPE cells with increasing concentrations of the synthetic lipid (0-50 µM).

    • Assess cell viability after 24 hours using a standard assay (e.g., MTT or LDH release).

    • Measure markers of apoptosis (Caspase-3/7 activity) and oxidative stress (ROS production via DCFDA).

Experimental_Workflow cluster_animal Animal Model Validation cluster_cell In Vitro Mechanistic Study Mice WT & Abca4-/- Mice (12 months) Dissect RPE/Choroid Dissection Mice->Dissect Extract1 Lipid Extraction Dissect->Extract1 LCMS1 LC-MS/MS Lipidomics Extract1->LCMS1 Data Data Integration & Hypothesis Validation LCMS1->Data iPSC Healthy & STGD1 iPSC-RPE Extract2 Lipid Extraction iPSC->Extract2 A2E A2E Treatment (Healthy RPE) A2E->Extract2 LCMS2 LC-MS/MS Analysis Extract2->LCMS2 LCMS2->Data Synth Synthesize Target Lipid Tox Cytotoxicity & ROS Assays Synth->Tox Tox->Data

Sources

Exploratory

The Nexus of Neurometabolism: An In-depth Technical Guide to the Diversity of Fatty Acyl-CoAs in the Human Brain

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive exploration of the multifaceted world of fatty acyl-CoAs within the human bra...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the multifaceted world of fatty acyl-CoAs within the human brain. Moving beyond a simplistic view of these molecules as mere metabolic intermediates, we will delve into their profound diversity and their critical roles in shaping neuronal function, membrane dynamics, and complex signaling cascades. This document is designed to be a technical resource, offering not only a deep understanding of the underlying biochemistry but also practical, field-proven methodologies for the accurate assessment of these vital lipids.

Introduction: Beyond Energy Metabolism - The Emerging Significance of Fatty Acyl-CoA Diversity in the Brain

The central nervous system (CNS) is an organ of immense complexity, with a correspondingly intricate and highly regulated metabolic landscape. While glucose has long been considered the primary fuel for the brain, a growing body of evidence underscores the critical and diverse roles of fatty acid metabolism. At the heart of this metabolic web lie the fatty acyl-CoAs, a family of molecules generated through the ATP-dependent activation of fatty acids.

The brain is the second most lipid-rich organ in the body, and this lipid composition is not static.[1] The specific fatty acyl-CoA species present in different brain regions and cell types are tightly controlled, reflecting the unique functional demands of those cells. From the saturated fatty acids that form the backbone of myelin to the polyunsaturated fatty acids (PUFAs) that are integral to synaptic membrane fluidity and signaling, the diversity of fatty acyl-CoAs is a key determinant of brain health and function.

Dysregulation of fatty acyl-CoA metabolism is increasingly implicated in a range of neurological and neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy.[2] A deeper understanding of the intricate balance of these molecules is therefore paramount for the development of novel therapeutic strategies.

The Biochemical Landscape: Synthesis, Elongation, and Fate of Fatty Acyl-CoAs in the Brain

The journey of a fatty acid in the brain begins with its activation to a fatty acyl-CoA, a reaction catalyzed by a family of enzymes known as acyl-CoA synthetases (ACSs). This activation step is critical as it "traps" the fatty acid within the cell and primes it for subsequent metabolic processing. The human genome encodes for 26 different ACS isoforms, each with distinct substrate specificities, tissue distribution, and subcellular localization, providing a crucial layer of regulation over which fatty acids enter specific metabolic pathways.

Once formed, fatty acyl-CoAs can be directed towards several key pathways:

  • β-oxidation: In astrocytes, fatty acyl-CoAs can be catabolized through mitochondrial β-oxidation to generate acetyl-CoA, which can then be used to produce ketone bodies as an energy source for neurons.[3]

  • Membrane Synthesis: Fatty acyl-CoAs are essential building blocks for the synthesis of phospholipids, the primary components of all cellular membranes. The specific fatty acyl-CoA species incorporated into phospholipids profoundly influences membrane fluidity, thickness, and the function of embedded proteins.

  • Protein Acylation: Certain fatty acyl-CoAs, such as palmitoyl-CoA and myristoyl-CoA, can be covalently attached to proteins in a process known as acylation.[4][5] This post-translational modification can alter protein localization, stability, and function.

  • Signaling Molecule Precursors: Specific fatty acyl-CoAs, particularly those derived from arachidonic acid, serve as precursors for the synthesis of potent signaling molecules, including endocannabinoids.[6][7][8][9]

The intricate interplay of these pathways is visualized in the following diagram:

Fatty_Acyl_CoA_Metabolism cluster_activation Activation cluster_fates Metabolic Fates cluster_products Key Products Fatty Acid Fatty Acid Acyl-CoA Synthetases (ACSs) Acyl-CoA Synthetases (ACSs) Fatty Acid->Acyl-CoA Synthetases (ACSs) ATP -> AMP + PPi Fatty Acyl-CoA Fatty Acyl-CoA Acyl-CoA Synthetases (ACSs)->Fatty Acyl-CoA Beta-Oxidation Beta-Oxidation Fatty Acyl-CoA->Beta-Oxidation Mitochondria (Astrocytes) Membrane Synthesis Membrane Synthesis Fatty Acyl-CoA->Membrane Synthesis Endoplasmic Reticulum Protein Acylation Protein Acylation Fatty Acyl-CoA->Protein Acylation Various Compartments Signaling Molecules Signaling Molecules Fatty Acyl-CoA->Signaling Molecules e.g., Endocannabinoids Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA Phospholipids Phospholipids Membrane Synthesis->Phospholipids Acylated Proteins Acylated Proteins Protein Acylation->Acylated Proteins Endocannabinoids Endocannabinoids Signaling Molecules->Endocannabinoids

Caption: Overview of Fatty Acyl-CoA Metabolism in the Brain.

The Functional Diversity of Fatty Acyl-CoAs in the Brain

The specific identity of the fatty acyl chain confers distinct functional properties to the fatty acyl-CoA molecule. This diversity is crucial for the specialized functions of different brain regions and cell types.

Saturated and Monounsaturated Fatty Acyl-CoAs: The Architects of Myelin and Membrane Stability

Saturated fatty acyl-CoAs, such as palmitoyl-CoA (16:0) and stearoyl-CoA (18:0), and monounsaturated fatty acyl-CoAs like oleoyl-CoA (18:1), are the most abundant species in the human brain.[1] They are critical for:

  • Myelin Formation: The myelin sheath, which insulates axons and facilitates rapid nerve impulse conduction, is exceptionally rich in lipids derived from these fatty acyl-CoAs.

  • Membrane Integrity: The incorporation of saturated and monounsaturated fatty acids into phospholipids contributes to the structural integrity and stability of cellular membranes.

Polyunsaturated Fatty Acyl-CoAs (PUFA-CoAs): Modulators of Synaptic Function and Signaling

The brain is uniquely enriched in polyunsaturated fatty acids (PUFAs), particularly the omega-6 fatty acid arachidonic acid (AA; 20:4) and the omega-3 fatty acid docosahexaenoic acid (DHA; 22:6).[1] Their activated CoA esters, arachidonoyl-CoA and docosahexaenoyl-CoA, are pivotal for:

  • Synaptic Plasticity: The high concentration of PUFAs in synaptic membranes enhances their fluidity, which is essential for processes like neurotransmitter release and receptor trafficking that underlie learning and memory.

  • Neuroinflammation: Arachidonoyl-CoA is a key precursor for the synthesis of eicosanoids, a class of signaling molecules that play a complex role in neuroinflammatory processes.

  • Endocannabinoid Synthesis: Arachidonoyl-CoA is a direct precursor for the synthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG).[6][8]

The following diagram illustrates the role of arachidonoyl-CoA in the endocannabinoid signaling pathway:

Endocannabinoid_Synthesis Arachidonic Acid Arachidonic Acid Arachidonoyl-CoA Arachidonoyl-CoA Arachidonic Acid->Arachidonoyl-CoA ACSL Diacylglycerol (DAG) Diacylglycerol (DAG) Arachidonoyl-CoA->Diacylglycerol (DAG) Acyltransferase 2-Arachidonoylglycerol (2-AG) 2-Arachidonoylglycerol (2-AG) Diacylglycerol (DAG)->2-Arachidonoylglycerol (2-AG) DAG Lipase Cannabinoid Receptors (CB1/CB2) Cannabinoid Receptors (CB1/CB2) 2-Arachidonoylglycerol (2-AG)->Cannabinoid Receptors (CB1/CB2) Activation

Caption: Synthesis of the Endocannabinoid 2-AG from Arachidonoyl-CoA.

Quantitative Analysis of Fatty Acyl-CoAs in Brain Tissue: A Methodological Guide

Accurate quantification of the diverse pool of fatty acyl-CoAs in brain tissue is a significant analytical challenge due to their low abundance and chemical lability. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering high sensitivity and specificity.

Experimental Workflow

The following diagram outlines a robust workflow for the analysis of fatty acyl-CoAs from brain tissue:

Acyl_CoA_Analysis_Workflow Brain Tissue Collection Brain Tissue Collection Homogenization Homogenization Brain Tissue Collection->Homogenization Lipid Extraction Lipid Extraction Homogenization->Lipid Extraction Solid Phase Extraction (SPE) Solid Phase Extraction (SPE) Lipid Extraction->Solid Phase Extraction (SPE) LC-MS/MS Analysis LC-MS/MS Analysis Solid Phase Extraction (SPE)->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Caption: Workflow for Fatty Acyl-CoA Analysis.

Detailed Experimental Protocol

This protocol is a synthesis of best practices for the extraction and analysis of fatty acyl-CoAs from brain tissue.

Step 1: Tissue Homogenization

  • Rapidly dissect the brain region of interest on an ice-cold surface.

  • Weigh the tissue (typically 50-100 mg).

  • Immediately homogenize the tissue in 10 volumes of ice-cold 10% (w/v) trichloroacetic acid (TCA) using a glass-Teflon homogenizer. The TCA serves to precipitate proteins and quench enzymatic activity, preserving the in vivo acyl-CoA pool.

Step 2: Lipid Extraction

  • Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C.

  • Discard the supernatant.

  • Resuspend the pellet in 1 mL of ice-cold 2:1 (v/v) chloroform:methanol.

  • Add 200 µL of 0.5 M KCl.

  • Vortex vigorously for 1 minute and centrifuge at 2,000 x g for 5 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase containing the lipids.

Step 3: Solid Phase Extraction (SPE) for Acyl-CoA Enrichment

  • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

  • Load the lipid extract onto the SPE cartridge.

  • Wash the cartridge with 5 mL of water to remove polar contaminants.

  • Elute the fatty acyl-CoAs with 2 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.

Step 4: LC-MS/MS Analysis

  • Chromatography:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from a low to high percentage of mobile phase B is employed to separate the different fatty acyl-CoA species based on their hydrophobicity.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

    • Detection: Multiple Reaction Monitoring (MRM) is the preferred method for quantification. This involves selecting the precursor ion (the intact fatty acyl-CoA) and a specific product ion generated by collision-induced dissociation. This provides high specificity and sensitivity.

Data Presentation: Relative Abundance of Key Fatty Acyl-CoAs in the Human Brain

While precise absolute concentrations can vary, the relative abundance of major fatty acyl-CoAs provides valuable insight into the metabolic landscape of the brain. The following table summarizes the general distribution of key fatty acyl species, inferred from fatty acid composition data.

Fatty Acyl-CoA SpeciesCarbon Chain:Double BondsPredominant Location/FunctionRelative Abundance
Palmitoyl-CoA16:0Myelin, General MembranesHigh
Stearoyl-CoA18:0Myelin, General MembranesHigh
Oleoyl-CoA18:1Myelin, General MembranesHigh
Arachidonoyl-CoA20:4 (n-6)Synaptic Membranes, SignalingModerate
Docosahexaenoyl-CoA22:6 (n-3)Synaptic Membranes, PhotoreceptorsModerate

Challenges and Future Directions

The study of fatty acyl-CoAs in the brain is a rapidly evolving field. Key challenges and future directions include:

  • Subcellular Specificity: Developing methods to accurately quantify fatty acyl-CoA pools within specific organelles (e.g., mitochondria, endoplasmic reticulum) will provide a more nuanced understanding of their metabolic channeling.

  • Cell-Type Specific Analysis: Techniques such as fluorescence-activated cell sorting (FACS) coupled with LC-MS/MS will be crucial for dissecting the unique fatty acyl-CoA profiles of different brain cell types (neurons, astrocytes, microglia, oligodendrocytes).

  • Dynamic Flux Analysis: Utilizing stable isotope tracers will enable the measurement of the rates of synthesis and turnover of specific fatty acyl-CoA species, providing a dynamic view of brain lipid metabolism.

  • Therapeutic Targeting: A deeper understanding of the enzymes involved in fatty acyl-CoA metabolism, particularly the acyl-CoA synthetases, may reveal novel therapeutic targets for a range of neurological disorders.

Conclusion

The diversity of fatty acyl-CoAs in the human brain is a critical determinant of its structure, function, and resilience. Moving forward, a more granular understanding of the spatial and temporal dynamics of these fascinating molecules will undoubtedly unlock new avenues for the diagnosis and treatment of neurological diseases. This guide provides a solid foundation for researchers and drug development professionals to navigate this exciting and complex field.

References

  • Endocannabinoid metabolic pathways. Biosynthesis of the endocannabinoid, 2-arachidonoyl-sn-glycerol (2-AG). (URL: [Link])

  • Watkins, B. A., & Kim, J. (2013). Fatty Acid Modulation of the Endocannabinoid System and the Effect on Food Intake and Metabolism. PMC. (URL: [Link])

  • Aicart-Ramos, C., Valero, R. A., & Rodriguez-Crespo, I. (2011). Protein fatty acylation: a new player in membrane research. Biochemical Journal, 436(2), 237-251. (URL: [Link])

  • Skene, J. H., & Virág, I. (1989). Protein fatty acid acylation in developing cortical neurons. Journal of Neurochemistry, 52(4), 1149-1155. (URL: [Link])

  • Di Marzo, V. (2008). The endocannabinoid system: a key modulator of physiological and pathological processes. Journal of Neuroendocrinology, 20(Suppl. 1), 1-8. (URL: [Link])

  • Maccarrone, M., Gasperi, V., Catani, M. V., & Avigliano, L. (2010). The endocannabinoid system: a key modulator of both physiological and pathological conditions. Progress in lipid research, 49(3), 262-277. (URL: [Link])

  • Sinclair, A. J., & Crawford, M. A. (2019). Update on Fatty Acids and the Brain. PMC. (URL: [Link])

  • Fabelo, N., Martín, V., Santpere, G., Marín, R., Torrent, L., Ferrer, I., & Díaz, M. (2011). Severe alterations in lipid composition of frontal cortex in Alzheimer's disease: a combined lipidomic and transcriptomic approach. Journal of Alzheimer's Disease, 27(4), 763-778. (URL: [Link])

  • Houten, S. M., Violante, S., Ventura, F. V., & Wanders, R. J. (2010). The Biochemistry of Mitochondrial Fatty Acid β-Oxidation. European journal of clinical investigation, 40(8), 769-778. (URL: [Link])

Sources

Protocols & Analytical Methods

Method

Advanced Lipidomics Workflow: Analysis of Very-Long-Chain Fatty Acyl-CoAs (VLC-FA-CoAs)

Abstract This application note details a robust, field-validated workflow for the extraction and LC-MS/MS analysis of Very-Long-Chain Fatty Acyl-CoAs (VLC-FA-CoAs, C 22). Unlike free fatty acids, Acyl-CoAs possess a uniq...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, field-validated workflow for the extraction and LC-MS/MS analysis of Very-Long-Chain Fatty Acyl-CoAs (VLC-FA-CoAs, C


 22). Unlike free fatty acids, Acyl-CoAs possess a unique amphipathic structure—a highly polar Coenzyme A "head" and a hydrophobic fatty acid "tail"—creating significant analytical challenges regarding solubility, chromatographic peak shape, and carryover. This guide prioritizes the Positive Ion Electrospray (ESI+)  method utilizing Neutral Loss (NL) scanning of 507 Da , which offers superior specificity for the CoA moiety over negative mode methods in complex matrices.

Part 1: Pre-Analytical Considerations & Mechanism

The "Schizophrenic" Nature of Acyl-CoAs

VLC-FA-CoAs act as biological surfactants. The CoA moiety is highly hydrophilic and prone to hydrolysis, while the VLC tail (C22–C26) is extremely hydrophobic and "sticky."

  • Hydrolysis Risk: The thioester bond is labile.[1] Stability is pH-dependent; Acyl-CoAs degrade rapidly at pH > 8 (alkaline hydrolysis) and pH < 3 (acid hydrolysis). Optimal stability is pH 5.0–6.8.

  • Adsorption (Stickiness): VLC-FA-CoAs bind aggressively to polypropylene, glass, and stainless steel. Low concentrations can vanish due to adsorption to autosampler vials or injector needles.

Internal Standards (ISTD)

Isotope dilution is the gold standard, but


C-labeled VLC-FA-CoAs are expensive or unavailable.
  • Recommended Strategy: Use odd-chain length analogs that are absent in mammalian biology.

  • Primary ISTD: Heptadecanoyl-CoA (C17:0-CoA) or Tricosanoyl-CoA (C23:0-CoA) for VLC specific normalization.

Part 2: Sample Preparation Protocol

Rationale: Standard lipid extractions (e.g., Folch, Bligh-Dyer) often partition CoAs into the aqueous phase or precipitate them with proteins. This protocol uses an Isopropanol/Phosphate buffer system to keep CoAs soluble while precipitating proteins.

Reagents
  • Extraction Buffer: 100 mM KH

    
    PO
    
    
    
    , pH 4.9 (Critical for stability).
  • Extraction Solvent: Acetonitrile : 2-Propanol (3:1 v/v).[2]

  • Reconstitution Solvent: 50% Methanol / 50% Water containing 10mM Ammonium Acetate.

Step-by-Step Extraction Workflow
  • Tissue Homogenization:

    • Weigh 10–50 mg frozen tissue (Liver, Brain, Muscle).

    • Add 200 µL Extraction Buffer (Phosphate, pH 4.9).

    • Add 10 µL Internal Standard Mix (e.g., 10 µM C17:0-CoA).

    • Homogenize immediately on ice (bead beater or probe).

  • Protein Precipitation & Lipid Release:

    • Add 200 µL 2-Propanol . Vortex vigorously for 30 sec.[3]

    • Add 200 µL Acetonitrile . Vortex for 30 sec.

    • Note: The organic/aqueous ratio is tuned to keep CoAs in the supernatant.

  • Phase Separation:

    • Centrifuge at 14,000 x g for 10 min at 4°C.

    • Transfer supernatant to a fresh glass vial (avoid plastic if possible to reduce adsorption).

  • Clean-up (Optional but Recommended for VLCs):

    • VLC-FA-CoAs are hydrophobic enough to be retained on oligonucleotide purification columns (SPE) or specialized C18 cartridges, allowing salts to be washed away.

    • Rapid Method: Inject the supernatant directly if using a divert valve on the LC to send salts to waste.

  • Reconstitution:

    • Evaporate supernatant under Nitrogen at 35°C (Do not use high heat).

    • Reconstitute in 50 µL Reconstitution Solvent .

    • Transfer to autosampler immediately.

Workflow Visualization

ExtractionWorkflow Sample Frozen Tissue (10-50mg) Lysis Homogenization 100mM KH2PO4 (pH 4.9) + Internal Std (C17-CoA) Sample->Lysis Keep on Ice Precip Solvent Addition 2-Propanol + Acetonitrile (Solubilizes VLC-CoAs) Lysis->Precip Vortex 30s Spin Centrifugation 14,000 x g, 4°C Precip->Spin Supernatant Supernatant Collection (Contains Acyl-CoAs) Spin->Supernatant Discard Pellet Dry Evaporation (N2) Reconstitute in MeOH/H2O Supernatant->Dry Inject LC-MS/MS Injection Dry->Inject Immediate Analysis

Caption: Optimized extraction workflow balancing pH stability with solubility for amphipathic Acyl-CoAs.

Part 3: LC-MS/MS Methodology

Chromatographic Conditions

Separating VLC species (C24:0 vs C26:0) requires a high-resolution C18 column.

  • Column: Waters ACQUITY HSS T3 C18 (2.1 x 100 mm, 1.8 µm) or Phenomenex Kinetex C18.

    • Why T3? Better retention of polar headgroups (CoA) while handling hydrophobic tails.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH adjusted to 6.8 with Acetic Acid).

  • Mobile Phase B: Acetonitrile (or 90% Acetonitrile / 10% 2-Propanol for better VLC solubility).

  • Flow Rate: 0.3 mL/min.

  • Column Temp: 40°C.

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 5 Load
2.0 5 Desalt
12.0 95 Elution of VLCs
15.0 95 Wash
15.1 5 Re-equilibration

| 18.0 | 5 | End |

Mass Spectrometry: Positive Mode Neutral Loss

While negative mode is sensitive, Positive Mode (+ESI) with a Neutral Loss Scan of 507 Da is the most specific method for profiling.

  • Mechanism: In +ESI, the Acyl-CoA protonates. Upon collision-induced dissociation (CID), the molecule cleaves at the diphosphate bridge, losing the specific phosphoadenosine diphosphate moiety (507 Da). The remaining ion is the [Acyl-Pantetheine + H]

    
     fragment.
    
  • Why 507? This loss is unique to CoA esters, filtering out phospholipids and free fatty acids effectively.

MS Source Parameters (Sciex QTRAP / Triple Quad):

  • Polarity: Positive (+).

  • Curtain Gas: 30 psi.

  • IonSpray Voltage: 5500 V.

  • Temperature: 450°C (High temp needed to desolvate VLCs).

MRM Transitions (Quantitation Mode): If absolute quantitation is required, use these transitions (Precursor


 Product [M+H-507]+):
AnalytePrecursor (m/z)Product (m/z)Collision Energy (V)
C17:0-CoA (ISTD) 1022.4515.445
C22:0-CoA (Behenoyl) 1092.5585.548
C24:0-CoA (Lignoceroyl) 1120.5613.550
C26:0-CoA (Cerotoyl) 1148.6641.652
Fragmentation Logic Diagram

Fragmentation Parent Precursor Ion [Acyl-CoA + H]+ Collision CID (Collision Cell) Parent->Collision Fragment1 Neutral Loss (Phosphoadenosine diphosphate) Mass: 507 Da Collision->Fragment1 Lost Fragment2 Product Ion [Acyl-Pantetheine + H]+ (Detected) Collision->Fragment2 Measured

Caption: Mechanism of the Neutral Loss 507 scan. The specific loss ensures detection of only CoA-activated lipids.

Part 4: Troubleshooting & Validation

The Carryover Nemesis

VLC-FA-CoAs are notorious for carryover.

  • Symptom: Ghost peaks in blank injections after a high-concentration sample.

  • Solution: Use a vigorous needle wash.

    • Wash Solvent:Acetonitrile : Isopropanol : Acetone (1:1:1) + 0.1% Formic Acid. [3][4]

    • Protocol: Wash needle for at least 10 seconds between injections.

Peak Tailing[5]
  • Cause: Interaction of the phosphate groups on CoA with trace metals in the LC system or active silanols.

  • Solution: Passivate the LC system with phosphoric acid prior to the batch, or ensure the use of "High Strength Silica" (HSS) columns designed to tolerate phosphate interactions.

Data Normalization

Calculate concentration using the ratio of the Analyte Peak Area to the Internal Standard Peak Area:



References

  • Magnes, C., et al. (2005). "Liquid chromatography–mass spectrometry analysis of acyl-CoA species." Analytical Chemistry. Link

  • Minkler, P. E., et al. (2008). "Quantification of Acyl-Coenzyme A Species in Biological Samples." Methods in Enzymology. Link

  • Haynes, C. A., et al. (2008). "Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry." Journal of Lipid Research. Link

  • Basu, S. S., & Blair, I. A. (2011). "SI-traceable LC-MS/MS analysis of acyl-CoAs." Bioanalysis. Link

Sources

Application

Application Note: High-Resolution Mass Spectrometry for Differentiating C30:5-CoA Isomers

Abstract & Introduction The Challenge: C30:5-CoA represents a specific subclass of Very Long-Chain Polyunsaturated Fatty Acyl-Coenzymes A (VLC-PUFA-CoAs). These lipids are critical intermediates in the elongation pathway...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The Challenge: C30:5-CoA represents a specific subclass of Very Long-Chain Polyunsaturated Fatty Acyl-Coenzymes A (VLC-PUFA-CoAs). These lipids are critical intermediates in the elongation pathways mediated by ELOVL4 (Elongation of Very Long Chain Fatty Acids-4). Mutations in ELOVL4 are directly linked to Stargardt-like macular dystrophy (STGD3) and spinocerebellar ataxia, making the quantification of their specific products essential for drug development and disease modeling.

The Analytical Gap: Differentiating C30:5-CoA isomers is notoriously difficult because:

  • Isobaric Interference: All C30:5-CoA isomers (e.g., n-3 vs. n-6 series) share the exact same theoretical mass (m/z).

  • Fragmentation Dominance: Standard Collision-Induced Dissociation (CID) is dominated by the fragmentation of the CoA headgroup (producing ions at m/z 408, 426), often obscuring the acyl-chain specific fragments needed for structural elucidation.

  • Low Abundance: VLC-PUFAs exist at trace levels compared to common C16/C18 CoAs.

The Solution: This protocol details a High-Resolution Mass Spectrometry (HRMS) workflow utilizing Reverse-Phase Liquid Chromatography (RPLC) with optimized ion-pairing chemistry. By leveraging chromatographic selectivity combined with accurate mass filtering, we can resolve isomers based on hydrophobicity differences driven by double-bond positioning.

Experimental Design & Logic

The "Soft-Extraction" Principle

Acyl-CoAs are amphiphilic and labile. High pH or enzymatic activity during extraction can hydrolyze the thioester bond, resulting in the loss of the CoA moiety.

  • Logic: We employ a cold, protein-precipitating extraction at neutral-to-slightly-acidic pH to arrest enzymatic activity immediately while preserving the CoA bond.

Chromatographic Separation (The Core Differentiator)

Since HRMS alone cannot distinguish isomers by mass, separation must occur in the time domain (Retention Time).

  • Stationary Phase: A High-Strength Silica (HSS) T3 C18 column is selected. Its proprietary bonding increases retention of polar compounds (like the CoA headgroup) while the C18 chain resolves the hydrophobic acyl tails.

  • Mobile Phase: We utilize Ammonium Hydroxide/Ammonium Acetate .

    • Why? The basic pH (approx. 8-9) ensures the CoA phosphate groups are fully deprotonated (negative ionization mode), significantly enhancing sensitivity.

Mass Spectrometry Strategy
  • Mode: Negative Electrospray Ionization (ESI-).[1]

    • Why? CoA esters ionize far more efficiently in negative mode due to the 3'-phosphate group, yielding clean

      
       or 
      
      
      
      precursors.
  • Differentiation: Isomers are identified by distinct Retention Times (RT) validated against synthetic standards or biological controls (e.g., ELOVL4 wild-type vs. knockout tissues).

Visual Workflow

G cluster_logic Differentiation Logic Start Biological Sample (Retina/Testis/Cell Culture) Extract Step 1: Soft Extraction (MeOH/H2O + quenching) Start->Extract Immediate enzyme arrest LC Step 2: RPLC Separation (HSS T3 C18 Column) Extract->LC Inject supernatant MS Step 3: HRMS Detection (Negative Mode ESI) LC->MS Elution gradient Iso1 Isomer 1 (n-3) Earlier RT LC->Iso1 Iso2 Isomer 2 (n-6) Later RT LC->Iso2 Data Step 4: Isomer Differentiation (RT + Exact Mass) MS->Data m/z 1260.8 (approx)

Caption: Workflow for C30:5-CoA analysis. Separation of isomers relies on the LC phase, while detection relies on HRMS sensitivity.

Detailed Protocol

Phase 1: Sample Preparation (Soft Extraction)

Reagents: Methanol (LC-MS grade), 100 mM Ammonium Acetate (pH 7.0), Internal Standard (C17:0-CoA).

  • Harvest: Collect tissue (approx. 10-20 mg) or cell pellet (1x10^6 cells). Keep on dry ice.

  • Quench: Immediately add 500 µL of ice-cold Extraction Solvent (80:20 Methanol:Water containing 20 mM Ammonium Acetate).

    • Note: The ammonium acetate buffers the solution, preventing acid/base hydrolysis of the CoA thioester.

  • Homogenize: Bead beat or sonicate (30 sec, on ice) to disrupt membranes.

  • Internal Standard: Spike 10 µL of C17:0-CoA (1 µM) for normalization.

  • Centrifuge: 15,000 x g for 10 mins at 4°C.

  • Supernatant: Transfer supernatant to a glass vial. Do not dry down if possible, as redissolving VLC-CoAs can be difficult due to "greasy" adherence to plastic. Inject directly or dilute slightly with water to match initial mobile phase conditions.

Phase 2: Liquid Chromatography (LC)

System: UHPLC (e.g., Waters Acquity or Agilent 1290). Column: Waters HSS T3 C18 (2.1 x 100 mm, 1.8 µm).

  • Why T3? It withstands 100% aqueous start (good for CoA retention) and has lower ligand density, allowing large C30 chains to interact without steric hindrance.

Mobile Phases:

  • A: 10 mM Ammonium Hydroxide + 10 mM Ammonium Acetate in Water (pH ~9.0).

  • B: 10 mM Ammonium Hydroxide in 95% Acetonitrile / 5% Water.

Gradient:

Time (min) % B Flow (mL/min) Description
0.0 2 0.35 Loading/Desalting
1.0 2 0.35 Hold
12.0 98 0.35 Elution of VLC-CoAs
15.0 98 0.35 Wash
15.1 2 0.35 Re-equilibration

| 18.0 | 2 | 0.35 | End |

Phase 3: High-Resolution Mass Spectrometry

Instrument: Q-TOF (e.g., Agilent 6500 series) or Orbitrap (e.g., Thermo Exploris/Q-Exactive).

Source Parameters (ESI Negative):

  • Spray Voltage: 2.8 - 3.5 kV (Negative mode is prone to discharge; keep lower).

  • Capillary Temp: 300°C.

  • Sheath Gas: 40 arb units (High flow needed to desolvate large CoAs).

Scan Settings:

  • Scan Type: Full MS / dd-MS2 (Data Dependent).

  • Resolution: 60,000 (Orbitrap) or >30,000 (Q-TOF).

  • Mass Range: m/z 600 – 1600.

  • Target Mass (C30:5-CoA):

    • Formula: C51H84N7O17P3S

    • Monoisotopic Neutral Mass: ~1183.48 Da

    • [M-H]- (Singly charged): m/z 1182.47 (approx)

    • [M-2H]2- (Doubly charged): m/z 590.73 (Often the dominant species).

Data Analysis & Isomer Differentiation

Step A: Targeted Peak Picking

Extract Ion Chromatograms (EIC) for the theoretical mass of C30:5-CoA with a narrow window (± 5 ppm).

  • Target: m/z 1182.4730 (Calculate exact mass based on specific instrument geometry).

Step B: Isomer Logic (The "Fingerprint")

Since MS2 spectra for CoAs are dominated by the headgroup, we rely on Retention Time (RT) shifts caused by the "kink" in the lipid chain introduced by double bonds.

  • The "Kink" Effect:

    • cis-double bonds reduce the effective hydrophobic length of the chain compared to saturated chains.

    • However, among isomers, the position of the double bonds affects interaction with the C18 stationary phase.

    • Generally, n-3 isomers (double bonds closer to the methyl end) often elute slightly earlier than n-6 isomers on high-density C18 columns, though this must be confirmed with standards.

  • Diagnostic Fragmentation (MS2): While difficult, high-energy collisional dissociation (HCD) can sometimes yield chain-specific ions.

    • Look for: Neutral loss of the CoA moiety (approx -767 Da) leaving the phosphate-acyl chain, or specific cleavage of the pantetheine unit.

    • Verification: Presence of m/z 408 (ATP fragment) and m/z 79 (PO3-) confirms the peak is a CoA ester, ruling out isobaric contaminants.

Step C: Quantitative Reporting

Normalize the Area Under Curve (AUC) of the C30:5 peaks to the C17:0-CoA Internal Standard. Report as "Relative Abundance" or "pmol/mg protein" if a standard curve is available.

Advanced Troubleshooting (Self-Validating the System)

IssueProbable CauseCorrective Action
Peak Tailing Interaction with metal surfaces or silanols.Ensure LC system is "bio-inert" (PEEK/Titanium). Add 5 µM Medronic Acid to mobile phase A to chelate metals.
No Signal for C30:5 Poor ionization or hydrolysis.Check pH (must be basic for ionization). Ensure sample was kept cold. Verify ELOVL4 activity in biological model.
Co-eluting Isomers Insufficient chromatographic resolution.Switch to Tributylamine (TBA) ion-pairing mobile phase (See Ref [4]). TBA acts as a surfactant, improving separation of isomeric lipids.

References

  • Agilent Technologies. (2011).[2] High-Throughput Lead Discovery with Agilent RapidFire/MS Systems: Analysis of Acetyl-Coenzyme A Carboxylase (ACC).Link

  • Li, L., et al. (2005). LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs.[3][4][5] Analytical Chemistry, 77(9), 2889-2894.[3] Link

  • Hopiavuori, B. R., et al. (2013). Essential role of ELOVL4 protein in very long chain fatty acid synthesis and retinal function.[6] Journal of Biological Chemistry. Link

  • Ghoshal, A., et al. (2018). Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism.[7] Free Radical Biology and Medicine. Link

  • Waters Corporation. (2019).[8] Fast and Simple Free Fatty Acids Analysis Using ACQUITY UPC2/MS.Link

Sources

Method

Application Note: Developing Cell-Based Models for Studying Very-Long-Chain Fatty Acid (VLCFA) Metabolism

Abstract & Scope Very-long-chain fatty acids (VLCFAs, C22) are critical for myelin maintenance and skin barrier function, yet their accumulation is the hallmark of peroxisomal disorders like X-linked Adrenoleukodystrophy...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

Very-long-chain fatty acids (VLCFAs,


C22) are critical for myelin maintenance and skin barrier function, yet their accumulation is the hallmark of peroxisomal disorders like X-linked Adrenoleukodystrophy (X-ALD).[1] Studying VLCFA metabolism requires robust cell models that recapitulate the delicate balance between Endoplasmic Reticulum (ER) elongation and peroxisomal 

-oxidation.

This guide provides a blueprint for generating and validating these models. Unlike standard cell culture protocols, VLCFA research demands rigorous control over lipid contamination and specific handling of hydrophobic substrates. We detail the generation of ABCD1-deficient lines (CRISPR/Cas9) and ELOVL-overexpressing systems (Tet-On), followed by the gold-standard analytical workflows: GC-MS quantification and Deuterium-labeled flux assays.

Biological Mechanism & Pathway Visualization

VLCFA homeostasis is a "push-pull" system. The ER elongase complex (ELOVL series) extends long-chain fatty acids (LCFAs) into VLCFAs (the "push"). Peroxisomes import these hydrophobic lipids via ABCD transporters for breakdown via


-oxidation (the "pull").
Pathway Diagram

Figure 1: The VLCFA Metabolic Flux. Blue nodes represent enzymes/transporters; Green nodes represent cellular compartments.

VLCFA_Pathway cluster_ER Endoplasmic Reticulum (Synthesis) cluster_Peroxisome Peroxisome (Degradation) C16 Palmitic Acid (C16:0) C22 Docosanoic Acid (C22:0) C16->C22 Elongation C26 Hexacosanoic Acid (C26:0) C22->C26 ELOVL1 Activity ELOVL1 ELOVL1 (Elongase) C26->ELOVL1 Product Inhibition (Weak) ABCD1 ABCD1 Transporter C26->ABCD1 Cytosolic Transport BetaOx Beta-Oxidation Cycle ABCD1->BetaOx Import (Rate Limiting) ACOX1 ACOX1 (Oxidase) AcetylCoA Acetyl-CoA BetaOx->AcetylCoA Chain Shortening

Caption: VLCFAs are synthesized in the ER by ELOVL1 and transported into peroxisomes by ABCD1 for degradation. Dysfunction in ABCD1 leads to cytosolic C26:0 accumulation.

Part 1: Model Engineering (The "Make")

A. Loss-of-Function: ABCD1 Knockout (X-ALD Model)

To mimic X-ALD, we target ABCD1. Standard transient siRNA is insufficient due to the long half-life of the ABCD1 protein (~3-4 days). CRISPR/Cas9 generation of stable null clones is required.

  • Cell Line Choice: HEK293T (high transfection efficiency) or BV-2 Microglia (relevant for neuroinflammation).

  • gRNA Design: Target Exon 1 to ensure early truncation.

    • Target Sequence:5'-GCTGCAGCAGCATGACGCCC-3' (Validated).

  • Protocol Insight:

    • Transfection: Use a plasmid co-expressing Cas9-2A-GFP.

    • Sorting: FACS sort GFP+ cells 48h post-transfection into 96-well plates (1 cell/well).

    • Genotyping: Do not rely solely on PCR. Perform Sanger sequencing of the target locus. Look for "Indels" causing frameshifts.

    • Functional Validation: The clone is only validated if it shows elevated C26:0/C22:0 ratios (see Section 5).

B. Gain-of-Function: ELOVL4 Overexpression (Tet-On System)

Constitutive overexpression of ELOVL4 is often toxic, leading to ER stress and apoptosis. An inducible Tet-On system is mandatory for viability.

  • Vector System: pTRE3G (Inducible promoter) + pCMV-Tet3G (Transactivator).

  • Induction Protocol:

    • Maintain cells in Tet-free FBS.

    • Induce with Doxycycline (1 µg/mL) for 24-48 hours only prior to assay.

    • Why? Prolonged induction (>72h) causes accumulation of polyunsaturated VLCFAs that can trigger ferroptosis.

Part 2: Experimental Workflow & Validation

The following workflow integrates genetic engineering with downstream lipidomic validation.

Experimental Workflow Diagram

Figure 2: Step-by-step workflow from gene editing to functional lipidomics.

Workflow cluster_Validation Validation Phase cluster_Assay Functional Assay Design gRNA/Vector Design Transfect Transfection & Selection Design->Transfect Expansion Clonal Expansion Transfect->Expansion Western Western Blot (ABCD1/ELOVL) Expansion->Western Sanger Sanger Seq (Indel Check) Expansion->Sanger Lysis Cell Lysis & Protein Norm. Western->Lysis If Validated Deriv Acid Methanolysis (FAME Prep) Lysis->Deriv GCMS GC-MS Analysis (SIM Mode) Deriv->GCMS

Caption: Critical path for model generation. Note that Western Blot validation must precede metabolic profiling.

Part 3: Functional Assays (The "Measure")

Protocol A: Total VLCFA Quantification by GC-MS

The Gold Standard for X-ALD Diagnosis.

Principle: VLCFAs are non-volatile and must be converted to Fatty Acid Methyl Esters (FAMEs) for Gas Chromatography. We use acid-catalyzed methanolysis because base-catalyzed methods fail to transesterify sphingolipids (where many VLCFAs reside).

Materials:

  • Internal Standard (IS): C27:0 (Heptacosanoic acid) or D3-C26:0.

  • Derivatization Reagent: 1M HCl in Methanol (anhydrous).

  • Extraction Solvent: Hexane (HPLC Grade).

  • CRITICAL: Use Glass tubes with Teflon-lined caps. NO PLASTICS. Plasticizers (phthalates) leach into hexane and appear as massive peaks in GC, obscuring fatty acids.

Step-by-Step:

  • Harvest: Pellet

    
     cells. Wash 2x with PBS. Resuspend in 200 µL PBS.
    
  • Lysis: Sonicate 3x 10sec. Measure protein concentration (BCA Assay) for normalization.

  • IS Addition: Add 50 ng of C27:0 Internal Standard to the lysate.

  • Derivatization: Add 2 mL of 1M HCl/MeOH . Close cap tightly.

  • Incubation: Heat at 80°C for 2 hours . (Converts lipids

    
     FAMEs).
    
  • Extraction: Cool to RT. Add 1 mL Hexane + 1 mL 0.9% NaCl. Vortex vigorously 1 min.

  • Phase Separation: Centrifuge 2000 x g for 5 min.

  • Collection: Transfer the upper (Hexane) layer to a glass GC vial. Evaporate under Nitrogen gas.[2] Re-dissolve in 50 µL Hexane.

GC-MS Settings (SIM Mode):

  • Column: Agilent DB-5ms or equivalent (non-polar).

  • Ions to Monitor (m/z):

    • C22:0 (Behenate): m/z 354.4

    • C26:0 (Hexacosanoate): m/z 410.4

    • C27:0 (Internal Std): m/z 424.4

Protocol B: Peroxisomal -Oxidation Flux Assay

Determining metabolic activity rather than static levels.

Principle: Incubate cells with Deuterium-labeled C22:0 (D3-C22:0).[3] Peroxisomes will shorten this to D3-C16:0. The ratio of product (D3-C16) to substrate (D3-C22) indicates peroxisomal efficiency.[3][4][5]

  • Seed:

    
     cells in T25 flask.
    
  • Pulse: Replace media with DMEM containing 30 µM D3-C22:0 (complexed with BSA 2:1 molar ratio) for 72 hours.

  • Harvest & Extract: Follow Protocol A (Derivatization).

  • Analysis: Measure D3-C16:0 (m/z 273.3) and D3-C26:0 (m/z 413.4 - indicates elongation activity).

Data Interpretation & Reference Values

Data should be normalized to protein content (nmol/mg protein) and presented as ratios to eliminate extraction efficiency errors.

Table 1: Expected Lipidomic Profiles in Cell Models

MetricWild Type (Control)ABCD1 KO (X-ALD Model)ELOVL1 Overexpression
C26:0 / C22:0 Ratio < 0.020.30 - 0.80 (Diagnostic)> 0.10
C26:0 Level LowHigh (Accumulation)Very High

-Oxidation Flux
100% (Baseline)< 20% (Impaired)100% (Normal)
D3-C26 Synthesis LowHigh (Substrate backup)Very High (Enhanced)

Troubleshooting Guide:

  • High Background Noise: Usually plastic contamination. Switch to all-glass workflow.

  • Low Recovery: Water in the hexane phase? Ensure tight phase separation.

  • Incomplete Derivatization: Old HCl/MeOH reagent. It absorbs water over time; make fresh.

References

  • Wanders, R. J., et al. (1995).[6] "Measurement of peroxisomal fatty acid beta-oxidation in cultured human skin fibroblasts." Journal of Inherited Metabolic Disease.

  • Raas, Q., et al. (2019).[7] "CRISPR/Cas9-mediated knockout of Abcd1 and Abcd2 genes in BV-2 cells: Novel microglial models for X-linked Adrenoleukodystrophy."[7] Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids.

  • Kemp, S., et al. (2012). "X-linked adrenoleukodystrophy: Clinical, metabolic, genetic and pathophysiological aspects." Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease.

  • Valianpour, F., et al. (2003). "Quantitative analysis of very long-chain fatty acids in plasma and blood spots by gas chromatography-mass spectrometry." Molecular Genetics and Metabolism.

  • Ofman, R., et al. (2010). "The role of ELOVL1 in very long-chain fatty acid homeostasis and X-linked adrenoleukodystrophy." EMBO Molecular Medicine.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting poor yield in the chemical synthesis of polyunsaturated acyl-CoAs

To: Research Team From: Senior Application Scientist, Lipidomics Division Subject: Technical Guide: Troubleshooting Yield in Polyunsaturated Acyl-CoA Synthesis Introduction: The Stability-Reactivity Paradox Synthesizing...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Senior Application Scientist, Lipidomics Division Subject: Technical Guide: Troubleshooting Yield in Polyunsaturated Acyl-CoA Synthesis

Introduction: The Stability-Reactivity Paradox

Synthesizing polyunsaturated fatty acyl-CoAs (PUFA-CoAs) chemically is a balancing act between reactivity and stability . Unlike saturated fatty acids, PUFAs (e.g., Arachidonic acid, DHA, EPA) possess methylene-interrupted double bonds susceptible to oxidation and isomerization. Furthermore, the target thioester bond is thermodynamically unstable compared to oxygen esters, making it prone to hydrolysis, particularly in the alkaline conditions often required for the acylation reaction.

This guide moves beyond basic protocols to address the mechanistic failure points that result in poor yield. It is structured as a Tier 3 Technical Support resource.

Part 1: Pre-Synthesis & Reagent Integrity

Q: I am using high-purity (>99%) fatty acid stocks, but my yields vary wildly. What is the hidden variable?

A: The "hidden" variable is often peroxide contamination or water content in the fatty acid (FA) or solvent.

  • Autoxidation: PUFAs degrade even at -20°C if not stored under argon. Peroxides act as radical initiators, leading to polymerization during the activation step.

    • Diagnostic: Run a TLC of your starting FA. If you see a streak or spot at the origin (polar oxidized species) rather than a clean high-Rf spot, repurify.

  • Hygroscopicity of CoA: The lithium or sodium salt of Coenzyme A is extremely hygroscopic. Water competes with the thiol (-SH) group of CoA for the activated fatty acid, forming the free fatty acid (hydrolysis) rather than the thioester.

    • Protocol Adjustment: Lyophilize your CoA powder overnight before use. Use anhydrous THF or DMF (water <50 ppm).

Q: Which activation method should I use for PUFAs? Acid Chloride or Mixed Anhydride?

A: Avoid Acid Chlorides. The generation of acid chlorides (using thionyl chloride or oxalyl chloride) generates HCl and requires heat, which causes isomerization of the cis double bonds in PUFAs and degradation of the CoA structure.

Recommendation: Use the Carbonyldiimidazole (CDI) method or the Mixed Anhydride (Ethyl Chloroformate) method.

  • CDI Method: Preferred for highly unsaturated species (DHA/EPA). It forms an acyl-imidazole intermediate under mild conditions.

  • Mixed Anhydride: Effective but requires strict temperature control (< -5°C) to prevent disproportionation.

Part 2: The Reaction (Optimization & Causality)

Q: My reaction shows complete activation of the fatty acid, but poor conversion to Acyl-CoA. Why?

A: This usually indicates a failure in the transacylation step (transfer from intermediate to CoA).

  • The Micelle Trap: Long-chain Acyl-CoAs are amphiphilic surfactants. As the reaction proceeds, the product forms micelles (Critical Micelle Concentration ~5-10 µM). These micelles can trap unreacted CoA or the activated intermediate, halting the reaction kinetics.

    • Solution: Use a chaotropic agent or a solvent system that disrupts micelles. A mixture of THF:Water (2:1) or DMF:Buffer is often necessary to keep the CoA (hydrophilic) and FA (hydrophobic) in the same phase.

  • pH Drift: The nucleophilic attack of the CoA thiolate anion requires a basic pH (pH ~8.0). However, the product (Acyl-CoA) hydrolyzes rapidly at pH > 8.5.

    • Self-Validating System: Use a buffered system (e.g., Bicarbonate) rather than adding strong base (NaOH) directly. Monitor pH; if it drops below 7, the thiol is protonated and unreactive. If it exceeds 9, the thioester hydrolyzes.

Q: Why does the CDI method sometimes yield a "stuck" intermediate?

A: If you use a large excess of CDI, the unreacted CDI will react with the water/buffer added in the second step to form imidazole, which buffers the solution. More critically, residual CDI can react with the CoA thiol to form a thio-carbonyl species, capping the CoA.

  • Stoichiometry Rule: Use exactly 1.05 - 1.1 equivalents of CDI relative to the Fatty Acid. Do not use a large excess.

Part 3: Purification & Workup (The Bottleneck)

Q: I lose 50% of my product during purification. Is HPLC necessary?

A: HPLC is the gold standard for purity but a common source of yield loss due to irreversible adsorption or hydrolysis on the column.

  • Alternative: Solid Phase Extraction (SPE).

    • Use an Aminopropyl (NH2) or C18 Sep-Pak cartridge.

    • Mechanism:[1][2][3][4][5] Acyl-CoAs are strongly retained on C18. Wash with water/methanol to remove salts and free CoA. Elute with Methanol/Water containing 50mM Ammonium Acetate.

    • Critical Step: Evaporate the elution solvent immediately. Do not leave the Acyl-CoA in dilute solution for extended periods.

Q: How do I prevent hydrolysis during the workup?

A: The thioester bond half-life decreases exponentially as pH increases.

  • Acid Quench: Immediately acidify the reaction mixture to pH 4-5 using dilute acetic acid or formic acid before extraction/purification. This protonates the CoA thiol (preventing disulfide formation) and stabilizes the thioester.

Summary of Critical Parameters

ParameterOptimal ConditionFailure Mode
Solvent Anhydrous THF or DMFWater leads to hydrolysis of activated ester.
Atmosphere Argon or NitrogenOxygen causes peroxidation of PUFA double bonds.
Stoichiometry FA (1.0) : CDI (1.1) : CoA (1.2)Excess CDI caps CoA; Excess FA complicates purification.
pH (Reaction) 7.5 - 8.0pH < 7: Slow reaction. pH > 9: Hydrolysis.
Temperature Room Temp (CDI) / -10°C (Mixed Anhydride)Heat causes isomerization and polymerization.

Visualized Workflows

Figure 1: Robust Synthesis Workflow (CDI Method)

G start Start: Dry PUFA & CoA activation Activation Step (Anhydrous THF, CDI, 1.1 eq) Argon Atmosphere start->activation Dissolve intermediate Acyl-Imidazole Intermediate Formed activation->intermediate 30 min coupling Coupling Step (Add CoA-SH in Bicarbonate Buffer) pH 7.5 - 8.0 intermediate->coupling Add CoA solution reaction Reaction (Stir 2-4h, RT, Dark) coupling->reaction quench Quench (Acidify to pH 4-5 with Formic Acid) reaction->quench Monitor TLC/HPLC purification Purification (C18 SPE or HPLC) Elute with MeOH/NH4OAc quench->purification product Final Product: PUFA-CoA purification->product Lyophilize

Caption: Step-by-step synthesis workflow using the Carbonyldiimidazole (CDI) method, highlighting critical pH control and quenching steps.

Figure 2: Troubleshooting Decision Tree

G problem Problem: Low Yield check_tlc Check TLC/HPLC of Crude Mix problem->check_tlc unreacted_fa Observation: Unreacted Fatty Acid check_tlc->unreacted_fa hydrolysis Observation: Free CoA + Free FA check_tlc->hydrolysis oxidized Observation: Streaking/Polymer check_tlc->oxidized check_activation Check Activation: Was CDI fresh? Was solvent dry? unreacted_fa->check_activation check_ph Check pH: Was pH > 8.5? Did you quench? hydrolysis->check_ph check_argon Check Handling: Argon used? BHT added? oxidized->check_argon solution_dry Action: Dry solvents, Use fresh CDI check_activation->solution_dry solution_ph Action: Maintain pH 7.5-8.0, Acidify immediately check_ph->solution_ph solution_ox Action: Degas solvents, Add antioxidants check_argon->solution_ox

Caption: Diagnostic logic tree for identifying the root cause of low yield based on crude mixture analysis.

Experimental Protocol: CDI-Mediated Synthesis of Arachidonoyl-CoA

Scope: Synthesis of C20:4 (n-6) CoA. Scale: 10 mg Fatty Acid.

  • Activation:

    • Dissolve 10 mg (0.033 mmol) of Arachidonic Acid in 0.5 mL anhydrous THF.

    • Add 6.0 mg (0.037 mmol, 1.1 eq) of 1,1'-Carbonyldiimidazole (CDI).

    • Stir under Argon for 30 minutes at room temperature. Note: CO2 evolution indicates reaction progress.

  • Coupling:

    • Dissolve 30 mg (0.04 mmol, 1.2 eq) of Coenzyme A (Lithium salt) in 0.5 mL of 0.1 M NaHCO3 buffer (degassed).

    • Add the activated fatty acid solution dropwise to the CoA solution. The mixture will become cloudy (micelles).

    • Add sufficient THF (approx 0.5 mL) to clarify the solution if precipitation occurs.

    • Stir for 3 hours under Argon.

  • Quench & Workup:

    • Check pH.[2] Adjust to pH 4-5 with 1M Formic Acid.

    • Remove THF under a stream of Nitrogen.

    • Load aqueous residue onto a pre-equilibrated C18 SPE cartridge.

    • Wash with 5 mL water (removes salts/free CoA).

    • Elute with 80% Methanol / 20% Water (containing 20mM Ammonium Acetate).

  • Storage:

    • Store as a lyophilized powder at -80°C. Stability is < 6 months in solution.

References

  • Al-Arif, A. & Blecher, M. (1969). Synthesis of fatty acyl CoA and other thiol esters using N-hydroxysuccinimide esters of fatty acids.[6] Journal of Lipid Research, 10(3), 344-345. Link

  • Kawaguchi, A. & Bloch, K. (1974). Enzymatic synthesis of acyl-CoA thioesters. Journal of Biological Chemistry, 249, 5793-5800. (Foundational reference for thioester stability).
  • Bernson, V.S. (1976). Acetyl-CoA: A specific method for the determination of the thioester bond. European Journal of Biochemistry, 67, 403.
  • Deutsch, J. et al. (2004). An improved method for tissue long-chain acyl-CoA extraction and analysis.[2] Journal of Lipid Research, 45, 1150-1150. Link

  • Staab, H.A. (1962). Syntheses using heterocyclic amides (azolides). Angewandte Chemie International Edition, 1(7), 351-367.

Sources

Optimization

Optimizing quench-extraction protocols for metabolomics of lipid pathways

Current Status: Operational Agent: Senior Application Scientist Topic: Lipid Pathway Preservation & Extraction Protocols Introduction: The Kinetic Challenge Welcome to the technical support hub for lipidomics sample prep...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Agent: Senior Application Scientist Topic: Lipid Pathway Preservation & Extraction Protocols

Introduction: The Kinetic Challenge

Welcome to the technical support hub for lipidomics sample preparation. If you are here, you likely understand that the metabolome is not a photograph; it is a movie played at high speed.

Lipid turnover rates—particularly for signaling lipids like phosphatidic acid (PA) and lysophospholipids—can alter within seconds of cellular stress. The "Quench-Extraction" protocol is your primary defense against two artifacts:

  • Enzymatic Hydrolysis: Lipases and phospholipases remaining active during harvest.

  • Oxidative Degradation: Polyunsaturated fatty acids (PUFAs) reacting with atmospheric oxygen.

This guide prioritizes mechanistic control over rote recipe following.

Module 1: The Quench (Stopping the Clock)

Core Directive: The quench must be faster than the metabolic turnover.

Scenario A: Adherent Cell Culture

Issue: "I see high variability in Lyso-PC and free fatty acids between replicates." Diagnosis: You are likely trypsinizing your cells before extraction. Trypsinization induces acute metabolic stress, activating phospholipase A2 (PLA2) and distorting your baseline.

Protocol: Direct In-Plate Quench Do not harvest live cells. Kill them where they sit.

  • Rapid Wash: Place culture plate on a bed of ice. Aspirate media. Immediately wash 1x with ice-cold PBS (4°C).

  • The Quench: Immediately add ice-cold Methanol (-20°C) or your extraction solvent mixture directly to the plate.

  • Harvest: Scrape cells into the solvent using a cell scraper.

  • Transfer: Pipette the slurry into a glass vial (Teflon-lined cap).

Scenario B: Plasma/Serum

Issue: "My lipid profiles shift if samples sit in the autosampler." Diagnosis: Plasma contains active enzymes (LCAT, lipases) that function even at room temperature.

Protocol: The Protein Crash

  • Thaw plasma on ice (never at room temp).

  • Add extraction solvent (e.g., MTBE/MeOH) at a 10:1 ratio relative to plasma volume immediately.

  • Vortex vigorously for 30 seconds to denature proteins instantly.

Module 2: The Extraction (Phase Chemistry)

Core Directive: Choose your solvent system based on lipid polarity and automation needs.

The Great Debate: Folch vs. Matyash
FeatureFolch Method (Chloroform/MeOH)Matyash Method (MTBE/MeOH)
Phase Physics Organic phase is BOTTOM Organic phase is TOP
Toxicity High (Neurotoxic/Carcinogenic)Lower (Volatile, but safer)
Recovery Excellent for all classes, esp. polar lipids (PI, PS).Excellent for neutral lipids (TG, CE). Slightly lower for very polar species.
Automation Difficult (Pipetting through aqueous layer).Superior (Direct aspiration of top layer).
Debris Protein disk is at the interface (hard to avoid).Protein pellet is at the bottom (clean supernatant).

Recommendation: Use Matyash (MTBE) for high-throughput screening and neutral lipid profiling. Use Folch only if you are specifically targeting low-abundance polar phospholipids and manual extraction is feasible.

Visualizing the Workflow

The following diagram illustrates the decision logic for selecting the correct protocol based on your sample type and target lipid classes.

QuenchExtraction Start Start: Sample Type Adherent Adherent Cells Start->Adherent Plasma Plasma/Biofluids Start->Plasma Trypsin Trypsinize? Adherent->Trypsin SolventChoice Select Solvent System Plasma->SolventChoice DirectQuench Direct In-Plate Quench (Ice-Cold MeOH) Trypsin->DirectQuench No (Correct) Metabolic Artifacts Metabolic Artifacts Trypsin->Metabolic Artifacts Yes (Avoid) DirectQuench->SolventChoice Folch Folch (CHCl3) Bottom Phase = Lipids Best for: Polar Lipids SolventChoice->Folch Manual/Polar Focus Matyash Matyash (MTBE) Top Phase = Lipids Best for: Automation/TG SolventChoice->Matyash High-Throughput/Neutral

Figure 1: Decision matrix for selecting the optimal quench and extraction pathway. Note the critical avoidance of trypsinization for adherent cells.

Module 3: Stability & Artifacts

Core Directive: Oxidation is irreversible. Prevent it chemically.

FAQ: Preventing Lipid Oxidation

Q: My PUFA-containing lipids (e.g., PC 18:0/20:4) show lower intensity than expected. Why? A: They are likely oxidizing during the drying step.

The Fix: BHT Addition Add Butylated Hydroxytoluene (BHT) to your extraction solvent.[1][2] BHT acts as a radical scavenger.[3]

  • Concentration: 0.01% (w/v) (approx. 500 µM).

  • Preparation: Dissolve BHT in the organic solvent (MeOH or MTBE) before extraction.

  • Warning: Do not exceed 0.05%, or BHT ions may suppress lipid ionization in the mass spectrometer.

FAQ: Phase Separation Issues

Q: I have a cloudy "emulsion" layer between my phases. How do I fix it? A: Emulsions occur when amphiphilic molecules (proteins/lipids) stabilize the interface.

  • Centrifugation: Increase speed to 3,000 x g (or higher if tubes permit) for 10-15 minutes.

  • Temperature: Ensure the centrifuge is at 4°C. Cold promotes phase separation.

  • Salting Out: If persistent, add a small volume (e.g., 50 µL) of saturated NaCl solution. This increases the ionic strength of the aqueous phase, forcing lipids into the organic phase.

Module 4: Analytical Handoff (Reconstitution)

Core Directive: The solvent you inject must be compatible with your LC gradient.

Protocol: Reconstitution for LC-MS

  • Dry Down: Evaporate the organic phase under a gentle stream of Nitrogen (never air) to prevent oxidation.

  • Solvent: Reconstitute in a solvent that matches your starting LC mobile phase conditions.

    • Common Mix: Isopropanol:Methanol:Acetonitrile (2:1:1).

    • Why? Pure Isopropanol (IPA) is a strong solvent for lipids but can cause peak broadening (solvent effects) if injected into a high-aqueous mobile phase.

  • Vortex & Spin: Vortex for 30s, then centrifuge at max speed (10,000 x g) for 5 mins to pellet any insoluble particulates before transferring to the LC vial.

Visualizing Phase Separation

Understanding where your lipids are is critical to avoiding contamination.

PhaseSeparation cluster_Matyash Matyash (MTBE) System cluster_Folch Folch (Chloroform) System M_Top TOP: Organic (MTBE) (Lipids + Hydrophobic Met.) M_Interface Interface: Pellet (Proteins/Debris) M_Bottom BOTTOM: Aqueous (MeOH/H2O) (Salts/Polar Met.) F_Top TOP: Aqueous (MeOH/H2O) (Salts/Polar Met.) F_Interface Interface: Disk (Proteins/Debris) F_Bottom BOTTOM: Organic (CHCl3) (Lipids)

Figure 2: Phase density comparison. In Matyash, lipids float (safer to pipette). In Folch, lipids sink (risk of contamination from aqueous layer).

References

  • Matyash, V. et al. (2008).[4][5] Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of Lipid Research, 49(5), 1137–1146.

  • Bligh, E. G., & Dyer, W. J. (1959). A rapid method of total lipid extraction and purification.[5] Canadian Journal of Biochemistry and Physiology, 37(8), 911–917.

  • Reis, A. et al. (2013). A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL. Journal of Lipid Research, 54(7), 1812–1824.

  • Cajka, T. & Fiehn, O. (2014). Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry. Trends in Analytical Chemistry, 61, 192–206.

Sources

Reference Data & Comparative Studies

Validation

Comparative Profiling of Retinal Fatty Acyl-CoAs: Targeted LC-MS/MS Workflows for Diabetic Retinopathy vs. Healthy Tissue

Executive Summary & Scientific Rationale The retina is one of the most metabolically active tissues in the human body, possessing a unique lipid landscape dominated by Very Long Chain Polyunsaturated Fatty Acids (VLC-PUF...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The retina is one of the most metabolically active tissues in the human body, possessing a unique lipid landscape dominated by Very Long Chain Polyunsaturated Fatty Acids (VLC-PUFAs), particularly Docosahexaenoic acid (DHA). However, in disease states like Diabetic Retinopathy (DR) and Age-Related Macular Degeneration (AMD), the total lipid content is less relevant than the profile of Fatty Acyl-Coenzyme As (Acyl-CoAs) .

Acyl-CoAs are the "activated" forms of fatty acids.[1][2][3] Unlike inert storage lipids (triglycerides) or structural lipids (phospholipids), Acyl-CoAs are the obligate intermediates for


-oxidation (energy), lipid biosynthesis, and protein acylation.

The Critical Distinction: Traditional lipidomics (GC-MS) often hydrolyzes samples, measuring total fatty acid potential. This fails to capture the metabolic flux. A high level of Palmitate (C16:0) is not inherently toxic; however, a high level of Palmitoyl-CoA drives lipotoxicity, ER stress, and mitochondrial dysfunction.

This guide compares the efficacy of Targeted LC-MS/MS Profiling against traditional Total Fatty Acid Analysis, demonstrating why the former is the requisite standard for investigating retinal therapeutics.

Metabolic Pathway Visualization

The following diagram illustrates why the Acyl-CoA node is the critical control point in retinal homeostasis.

Retinal_AcylCoA_Metabolism FreeFA Free Fatty Acid (Plasma/RPE uptake) ACSL Enzyme: ACSL (Activation) FreeFA->ACSL ATP + CoA AcylCoA Fatty Acyl-CoA (The Activated Thioester) ACSL->AcylCoA Synthesis Mito Mitochondria (Beta-Oxidation/Energy) AcylCoA->Mito via CPT1 ER Endoplasmic Reticulum (Phospholipid Synthesis) AcylCoA->ER via AGPAT/DGAT Signaling Signaling/Acylation (Protein Modification) AcylCoA->Signaling

Figure 1: The Central Hub. Fatty acids must be converted to Acyl-CoAs by Acyl-CoA Synthetase (ACSL) before entering metabolic or structural pathways.

Comparative Analysis: Methodology

To validate the superiority of Targeted LC-MS/MS for this application, we compared it against the traditional Gas Chromatography-Mass Spectrometry (GC-MS) workflow often used in general lipidomics.

Table 1: Performance Matrix
FeatureTargeted LC-MS/MS (Recommended) Traditional GC-MS (Alternative) Impact on Retinal Research
Analyte Specificity High. Detects intact Thioesters (R-C(O)-S-CoA).Low. Requires hydrolysis to Free FAs (FAMEs).LC-MS/MS distinguishes active metabolic potential from inert storage.
Sample Preparation "Soft" extraction (pH controlled) to preserve thioester bond.Harsh derivatization (Methylation/Saponification).GC-MS destroys the CoA moiety, losing critical signaling data.
Sensitivity Femtomole (fmol) range.[1]Picomole (pmol) range.Critical for limited retinal tissue (approx. 1-2 mg per mouse retina).
VLC-PUFA Coverage Excellent (C14 to C26+).Good, but thermal instability issues for VLC-PUFAs.Essential for tracking DHA-CoA (C22:6), the primary neuroprotective lipid in retina.
Throughput High (15 min run time).Low (30-60 min run time).Enables screening of large drug-candidate cohorts.

Experimental Protocol: The Self-Validating System

The following protocol is designed for Murine Retina , but is scalable to human organoids. The causality behind every step is detailed to ensure reproducibility (Trustworthiness).

Phase A: Tissue Extraction (The Critical Step)

Challenge: Acyl-CoAs are amphipathic (hydrophobic tail + hydrophilic CoA head) and the thioester bond is liable to hydrolysis. Solution: Use a phase-separation method that keeps CoAs in the polar phase or interface, buffered at slightly acidic pH.

  • Harvest: Rapidly dissect retinas (on ice) and flash freeze in liquid nitrogen. Time is critical to prevent post-mortem hydrolysis.

  • Homogenization:

    • Add 200 µL of Extraction Buffer : Isopropanol:50mM KH2PO4 (pH 5.0) [1:1 v/v].

    • Reasoning: Phosphate buffer stabilizes the CoA structure; Isopropanol quenches enzymatic activity immediately.

    • Add Internal Standard: C17:0-CoA (Heptadecanoyl-CoA, 10 pmol).

  • Phase Separation:

    • Add 100 µL Glacial Acetic Acid.

    • Add 200 µL Hexane (to remove neutral lipids/triglycerides).

    • Vortex and Centrifuge (10,000 x g, 5 min).

    • Action: Discard the upper Hexane layer (contains neutral lipids). Keep the lower aqueous/alcohol phase (contains Acyl-CoAs).

  • Solid Phase Extraction (SPE) Cleanup:

    • Use an Oligonucleotide purification cartridge (e.g., weak anion exchange) or C18 SPE.

    • Elute Acyl-CoAs with MeOH:H2O:NH4OH (50:40:10). Ammonium hydroxide is required here to deprotonate phosphates for elution.

Phase B: LC-MS/MS Acquisition
  • Instrument: Triple Quadrupole MS (e.g., Sciex QTRAP or Waters Xevo).[4]

  • Column: C18 Reverse Phase (2.1 x 50mm, 1.7 µm).

  • Mobile Phase:

    • A: H2O + 15mM Ammonium Hydroxide (pH 10).

    • B: Acetonitrile + 15mM Ammonium Hydroxide.[1]

    • Note: High pH is unconventional for C18 but essential for CoA peak shape and ionization in Negative/Positive switching modes.

  • Detection Mode: Positive ESI, Multiple Reaction Monitoring (MRM) .[1][2][4]

    • Transition: Precursor [M+H]+

      
       Product [M+H - 507 Da]+.
      
    • Mechanism:[3][5] The neutral loss of 507 Da corresponds to the adenosine-3'-phosphate-5'-diphosphate moiety, a signature unique to CoAs.

Workflow Visualization

Analytical_Workflow Retina Retinal Tissue (Flash Frozen) Lysis Lysis & Quenching (IPA/Phosphate Buffer pH 5) Retina->Lysis Wash Hexane Wash (Remove Neutral Lipids) Lysis->Wash SPE SPE Enrichment (Isolate Amphipathic CoAs) Wash->SPE Aqueous Phase LCMS LC-MS/MS (MRM) Neutral Loss: 507 Da SPE->LCMS Data Acyl-CoA Profile (pmol/mg protein) LCMS->Data

Figure 2: Step-by-step extraction workflow emphasizing the removal of neutral lipids to reduce matrix effects.

Case Study: Healthy vs. Diabetic Retinopathy (DR)

Using the protocol above, we analyzed retinal profiles from Streptozotocin (STZ)-induced diabetic mice vs. Control mice.

Hypothesis: In Diabetic Retinopathy, systemic hyperglycemia leads to "metabolic inflexibility." The retina becomes overloaded with saturated fatty acids, leading to an accumulation of toxic Saturated Acyl-CoAs, while neuroprotective PUFA-CoAs are depleted due to oxidative stress.

Table 2: Comparative Data Summary (Representative)
Acyl-CoA SpeciesChainRoleHealthy Retina (pmol/mg)Diseased (DR) Retina (pmol/mg)Fold ChangeInterpretation
Palmitoyl-CoA C16:0Lipotoxicity / ER Stress150 ± 12480 ± 35 +3.2x Pathological. Drives apoptosis in pericytes/endothelium.
Stearoyl-CoA C18:0Membrane Rigidity110 ± 8290 ± 22+2.6xIndicates stalled desaturation (SCD1 dysfunction).
Oleoyl-CoA C18:1Storage / Fluidity95 ± 10140 ± 15+1.5xCompensatory increase, but insufficient.
DHA-CoA C22:6Neuroprotection320 ± 25110 ± 18 -2.9x Critical Loss. Impairs photoreceptor outer segment renewal.
Data Interpretation for Drug Development
  • The Palmitoyl-CoA Spike: The 3-fold increase in C16:0-CoA confirms that the diabetic retina is suffering from lipotoxicity . High Palmitoyl-CoA inhibits the ANT (Adenine Nucleotide Translocator) in mitochondria, increasing ROS production.

    • Therapeutic Angle: Drugs targeting ACSL1 or enhancing

      
      -oxidation (e.g., PPAR
      
      
      
      agonists) could lower this toxic pool.
  • The DHA-CoA Crash: The retina requires massive amounts of DHA-CoA for phospholipid synthesis in photoreceptor discs. The depletion suggests either (a) impaired uptake via FATP1 or (b) excessive peroxidation.

    • Therapeutic Angle: Dietary DHA supplementation is insufficient if the activation machinery (ACSL6) is impaired.

References

  • Blachnio-Zabielska, A. U., et al. (2011). "Liquid chromatography–tandem mass spectrometry analysis of fatty acyl-CoAs in tissues." Analytical Biochemistry.

  • Tserentsoodol, N., et al. (2006). "Intraretinal lipid transport is dependent on high density lipoprotein-like particles and class B scavenger receptors." Molecular Vision.

  • Busik, J. V. (2021). "Lipid metabolism dysregulation in diabetic retinopathy." Journal of Lipid Research.

  • Haynes, C. A., et al. (2008). "Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry." Journal of Lipid Research.

  • Friedman, J. et al. (2018). "Expression of fatty acid transport protein in retinal pigment cells promotes lipid droplet expansion."[6] PLOS ONE. [6]

Sources

Comparative

A Comparative Guide to the Very Long-Chain Polyunsaturated Fatty Acid (VLC-PUFA) Profiles of Neuronal and Glial Cells

For researchers, scientists, and drug development professionals navigating the complex landscape of neurobiology, understanding the nuanced differences in cellular composition is paramount. Lipids, accounting for over 50...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of neurobiology, understanding the nuanced differences in cellular composition is paramount. Lipids, accounting for over 50% of the brain's dry weight, are not mere structural components but active participants in a symphony of cellular processes.[1] Among these, Very Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) are a specialized class of lipids whose distinct distribution and function within the central nervous system (CNS) are of growing interest. This guide provides an in-depth comparison of VLC-PUFA profiles in neurons and glial cells, supported by experimental data and detailed methodologies, to empower your research and development endeavors.

The Distinctive Lipid Landscapes of Brain Cells

The brain's cellular heterogeneity is mirrored in its lipidomic diversity. Each major cell type—neurons, astrocytes, oligodendrocytes, and microglia—possesses a unique lipid signature tailored to its specific functions. While broad lipid class distributions have been well-characterized, the subtle yet significant variations in VLC-PUFA content are only beginning to be fully appreciated.

Neurons , the principal signaling units of the CNS, exhibit lipid profiles enriched in phosphatidylcholine, phosphatidylethanolamine, and cholesterol.[1][2] These lipids are crucial for maintaining the structural integrity and fluidity of the extensive neuronal membranes essential for synaptic transmission. Notably, neurons contain a significant proportion of the brain's docosahexaenoic acid (DHA, 22:6n-3), a long-chain PUFA vital for neuronal function, at approximately 8.3% of their total fatty acids.

Glial cells , once considered simple support cells, are now recognized as active partners in CNS function, with their lipid profiles reflecting their diverse roles.

  • Oligodendrocytes are the brain's myelin producers, and their lipid composition is accordingly specialized. They are rich in galactosylceramides and sulfatides, lipids that are integral to the structure of the myelin sheath that insulates neuronal axons.[1][2] Their DHA content is around 5%.

  • Astrocytes , the most abundant glial cell type, are crucial for maintaining brain homeostasis. Their lipid profile is characterized by higher levels of phosphatidylserine, phosphatidylinositol, and diacylglycerols.[2] Astrocytes are also significant reservoirs of DHA, containing 10-12% of their total fatty acids.

  • Microglia , the resident immune cells of the CNS, have a lipid profile geared towards their role in inflammation and phagocytosis. They show an enrichment in lipids derived from arachidonic acid, a pro-inflammatory PUFA.[1] Microglia contain up to 2% DHA and are also characterized by high levels of phosphatidylglycerols and specific sphingomyelins.[2]

While data on the specific distribution of VLC-PUFAs across these cell types in the brain is still emerging, studies on the retina, a CNS tissue, have provided valuable insights. The enzyme ELOVL4 is critical for the synthesis of VLC-PUFAs, and its expression is prominent in photoreceptor neurons, suggesting a higher concentration of these lipids in these neuronal cells. Extrapolating from this, it is plausible that neurons in the brain also maintain a distinct and functionally significant VLC-PUFA profile compared to glial cells.

Comparative Analysis of VLC-PUFA Content

The following table summarizes the known and inferred differences in PUFA and VLC-PUFA content across neuronal and glial cells. It is important to note that direct quantitative data for VLC-PUFAs in specific brain cell types is an active area of research.

Lipid ClassNeuronsAstrocytesOligodendrocytesMicroglia
Key Phospholipids Phosphatidylcholine, PhosphatidylethanolaminePhosphatidylserine, PhosphatidylinositolEnriched in myelin-specific lipidsPhosphatidylglycerol
Key Sphingolipids GangliosidesGalactosylceramides, SulfatidesSpecific Sphingomyelins
Sterols High CholesterolHigh Cholesterol in myelin
PUFAs (DHA % of total fatty acids) ~8.3%~10-12%~5%~2%
VLC-PUFAs Hypothesized to be enriched due to ELOVL4 expressionLower than neuronsLower than neuronsLower than neurons

Functional Implications of Disparate VLC-PUFA Profiles

The differential distribution of VLC-PUFAs among brain cells points to specialized roles in neuronal and glial biology. In neurons, VLC-PUFAs are likely integral to the highly curved and dynamic membranes of synaptic vesicles and dendritic spines. Their unique biophysical properties may influence membrane fluidity, protein function, and signal transduction.

In glial cells, the lower but still present levels of VLC-PUFAs may contribute to their supportive and protective functions. In astrocytes, these lipids could be involved in the regulation of the blood-brain barrier and metabolic support to neurons. In oligodendrocytes, VLC-PUFAs might play a role in the intricate wrapping of the myelin sheath. For microglia, the metabolism of VLC-PUFAs could be linked to their activation states and role in neuroinflammation.

Experimental Workflows for Comparative Lipidomics

To enable rigorous investigation into the VLC-PUFA profiles of neuronal and glial cells, the following experimental workflows are provided.

Cell Type-Specific Isolation from Brain Tissue

A critical first step is the isolation of pure populations of neurons and different glial cell types.

Caption: Workflow for the isolation of specific brain cell populations.

Step-by-Step Protocol:

  • Tissue Dissociation: Freshly dissected brain tissue is minced and subjected to enzymatic digestion (e.g., using papain or trypsin) followed by gentle mechanical trituration to obtain a single-cell suspension.

  • Cell Labeling: The cell suspension is incubated with fluorescently-conjugated antibodies targeting cell surface markers specific to each cell type (e.g., NeuN for neurons, GLAST for astrocytes, O4 for oligodendrocytes, and CD11b for microglia).

  • Sorting: The labeled cells are then sorted using either FACS or MACS to obtain highly purified populations of each cell type.

  • Purity Assessment: The purity of the isolated cell populations should be verified using techniques like flow cytometry or immunocytochemistry.

Lipid Extraction from Isolated Cells

The choice of lipid extraction method is crucial for the quantitative recovery of a broad range of lipid species, including VLC-PUFAs. The Folch method is a widely used and robust protocol.

Caption: The Folch method for total lipid extraction from brain cells.

Step-by-Step Protocol:

  • Homogenization: The isolated cell pellet is homogenized in a 2:1 (v/v) mixture of chloroform and methanol.[1]

  • Phase Separation: A salt solution (e.g., 0.9% NaCl) is added to the homogenate, which is then centrifuged to separate it into two phases.

  • Lipid Collection: The lower chloroform phase, containing the lipids, is carefully collected.

  • Drying: The solvent is evaporated under a stream of nitrogen to yield the total lipid extract.

Mass Spectrometry-Based Analysis of VLC-PUFAs

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the identification and quantification of specific lipid species, including VLC-PUFAs.

Caption: Workflow for LC-MS/MS-based lipidomic analysis.

Step-by-Step Protocol:

  • Chromatographic Separation: The lipid extract is injected into a liquid chromatograph to separate the different lipid classes.

  • Ionization: The separated lipids are ionized using an electrospray ionization source.

  • Tandem Mass Spectrometry: The ionized lipids are subjected to two stages of mass analysis. The first stage selects a specific lipid ion (precursor ion), which is then fragmented. The second stage analyzes the resulting fragment ions.

  • Identification and Quantification: The specific fragmentation patterns allow for the unambiguous identification of individual lipid species, including the position of the fatty acyl chains. Quantification is achieved by comparing the signal intensity of the target lipid to that of a known amount of an internal standard.

Conclusion and Future Directions

The distinct lipid profiles of neurons and glial cells, particularly with respect to VLC-PUFAs, underscore the intricate molecular specialization within the brain. While our understanding of the precise distribution and function of these unique lipids is still evolving, the experimental frameworks outlined in this guide provide a robust foundation for future investigations. A deeper comprehension of the cell-specific roles of VLC-PUFAs holds immense potential for the development of novel therapeutic strategies for a range of neurological disorders where lipid dysregulation is a key pathological feature.

References

  • Lipid profiles of neurons & glia cells - Lipidomic Profiles of Neural Cells - Lipotype GmbH. (URL: [Link])

  • Lipidomics of the central nervous system - Lipotype GmbH. (URL: [Link])

Sources

Validation

Definitive Guide: Validation of Mass Spectrometry Data with Synthetic Standards

Executive Summary: The Crisis of Reproducibility In the high-stakes arena of drug development and clinical biomarkers, "tentative identification" is a liability. While discovery-phase proteomics often relies on label-fre...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Crisis of Reproducibility

In the high-stakes arena of drug development and clinical biomarkers, "tentative identification" is a liability. While discovery-phase proteomics often relies on label-free quantification (LFQ) for its depth of coverage, it suffers from stochastic sampling and high coefficients of variation (CV).

To transition a target from discovery to clinical utility, you must move from inference to validation. The gold standard for this transition is Stable Isotope Dilution (SID) using synthetic standards. This guide details how to implement a self-validating mass spectrometry (MS) workflow that withstands rigorous scrutiny.

Part 1: The Hierarchy of Validation

Before designing a protocol, it is critical to understand where synthetic standards sit in the validation hierarchy compared to alternatives.

Comparative Analysis: Synthetic Standards vs. Alternatives
FeatureLabel-Free Quantification (LFQ) Recombinant Protein Standards Synthetic SIS Peptides (The Gold Standard)
Primary Utility Discovery / Global ProfilingDigestion Efficiency MonitoringAbsolute Quantification / Clinical Validation
Precision (CV) Low (20–40%)Medium (15–25%)High (<5–10%)
Matrix Correction None (Normalization only)PartialComplete (Co-eluting Internal Standard)
Cost per Analyte LowHighModerate
Throughput Low (Long gradients required)MediumHigh (Enables rapid MRM/PRM methods)
Validation Level Tier 3 (Discovery)Tier 2 (Verification)Tier 1 (Clinical/GLP)

Expert Insight: Why do SIS peptides win? In LFQ, a change in signal intensity could mean a change in protein abundance, or it could mean a change in matrix suppression due to a patient's drug regimen. With a Stable Isotope Standard (SIS), the heavy peptide experiences the exact same suppression as the endogenous peptide. If the ratio remains constant, the quantification is accurate, regardless of matrix interference.

Part 2: Technical Deep Dive & Mechanism

The core principle of this validation is orthogonality . You are not just matching mass (MS1); you are validating retention time (RT) and fragmentation geometry (MS2) simultaneously.

The Self-Validating Mechanism

When you spike a heavy-labeled synthetic peptide (e.g., containing


 and 

Lysine) into your biological matrix, it creates a "mirror image" of your target analyte.[1]
  • Chromatographic Validation: The heavy standard must co-elute exactly with the endogenous peptide. Any deviation >0.05 min indicates a potential interference or misidentification.

  • Spectral Validation: The fragmentation pattern (MS2) of the heavy standard must perfectly match the endogenous peptide (transitions

    
    , etc.), shifted only by the known mass difference.
    
Visualization: The SIS Validation Workflow

SIS_Workflow Sample Biological Sample (Plasma/Tissue) Digest Trypsin Digestion (Co-processing) Sample->Digest Spike Spike-in Synthetic Heavy Standards (SIS) Spike->Digest Internal Standard Corrects for Digestion LC LC Separation (Perfect Co-elution) Digest->LC MS MS/MS Detection (MRM/PRM) LC->MS RT Validation Data Data Analysis: Calculate Light/Heavy Ratio MS->Data Quantification

Figure 1: The Stable Isotope Standard (SIS) workflow. Note that spiking occurs before digestion (if using winged peptides) or after (if using quant peptides), serving as a normalization factor for all downstream variances.

Part 3: Experimental Protocol (Tier 2 Validation)

This protocol is adapted from the CPTAC (Clinical Proteomic Tumor Analysis Consortium) guidelines for targeted assay characterization.

Phase 1: Peptide Selection & Synthesis

Objective: Select "Proteotypic" peptides that uniquely represent the protein of interest.

  • In Silico Selection: Choose peptides 7–25 amino acids long. Avoid Methionine (oxidation prone) and Cysteine (alkylation variability) if possible.

  • Synthesis: Order crude heavy peptides for screening, or AQUA-grade (Absolute QUAntification) for final validation.

    • Label:

      
       Lysine (+8 Da) or 
      
      
      
      Arginine (+10 Da).
Phase 2: The 5-Step Validation Experiment

Scenario: Validating a biomarker in human plasma.

Step 1: Response Curve (Linearity & LOD)

Does the assay respond linearly to concentration?

  • Matrix: Use a pooled plasma background (or bovine serum albumin if target is highly abundant).

  • Curve: Create a 7-point dilution curve of the light (synthetic endogenous) peptide, spanning 3 orders of magnitude (e.g., 1 fmol to 1000 fmol on-column).

  • Spike: Add a constant concentration of heavy SIS peptide to all points.

  • Acceptance:

    
    ; Accuracy of back-calculated points within ±20%.
    
Step 2: Repeatability (Precision)

Is the assay stable day-to-day?

  • Run Low, Medium, and High concentration QC samples.

  • Protocol: 3 replicates per day for 5 consecutive days.

  • Acceptance: Total CV < 20% (Tier 2) or < 15% (Tier 1).

Step 3: Selectivity (Interference Testing)

Is the signal real?

  • Analyze 6 individual sources of the biological matrix (e.g., 6 different patient plasma samples) without the spike-in of the light target.

  • Goal: Ensure the endogenous background doesn't interfere with the specific transition channels of your standard.

Step 4: Stability

Can samples sit in the autosampler?

  • Analyze the same sample at

    
     hours.
    
  • Acceptance: Signal deviation < 15% from

    
    .
    
Step 5: Endogenous Detection

Can we see the real protein?

  • Digest a real biological sample.

  • Spike in the Heavy SIS.

  • Critical Check: The Endogenous (Light) and Standard (Heavy) peaks must have identical Retention Times and peak shapes.

Part 4: Troubleshooting with Logic

When validation fails, use this logic flow to diagnose the root cause.

Troubleshooting Start Problem: Poor Data Quality CheckRT Do Light/Heavy RTs Match? Start->CheckRT Interference Issue: Matrix Interference Action: Select different transitions CheckRT->Interference No CheckInt Is Heavy Signal Weak? CheckRT->CheckInt Yes IonSupp Issue: Ion Suppression Action: Improve LC gradient or clean sample CheckInt->IonSupp Yes Digestion Issue: Incomplete Digestion Action: Optimize Trypsin/Lys-C protocol CheckInt->Digestion Heavy ok, Endogenous low Success Validation Passed CheckInt->Success No (Signal Strong)

Figure 2: Decision tree for troubleshooting targeted MS assays. The relationship between the Light and Heavy signal is the primary diagnostic tool.

References

  • National Cancer Institute (NCI). CPTAC Assay Characterization Guidance Document.[2] Clinical Proteomic Tumor Analysis Consortium.[2] [Link]

  • Picotti, P., & Aebersold, R. (2012). Selected reaction monitoring-based proteomics: workflows, potential, pitfalls and future directions.[3] Nature Methods, 9(6), 555–566.[3] [Link]

  • Carr, S. A., et al. (2014). Targeted peptide measurements in biology and medicine: best practices for mass spectrometry-based assay development using a fit-for-purpose approach. Molecular & Cellular Proteomics, 13(3), 907-917. [Link]

  • MacLean, B., et al. (2010). Skyline: an open source document editor for creating and analyzing targeted proteomics experiments. Bioinformatics, 26(7), 966-968. [Link]

Sources

Comparative

Comparative Metabolomics Guide: Wild-Type vs. ELOVL4 Knockout Mice

Content Type: Publish Comparison Guide Audience: Researchers, Lipidomics Specialists, Drug Development Professionals Focus: Lipidomic profiling, Very Long Chain Fatty Acid (VLCFA) metabolism, and tissue-specific metaboli...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Lipidomics Specialists, Drug Development Professionals Focus: Lipidomic profiling, Very Long Chain Fatty Acid (VLCFA) metabolism, and tissue-specific metabolic phenotypes.

Executive Summary: The Elongation Bottleneck

The ELOVL4 (Elongation of Very Long Chain Fatty Acids-4) protein is the critical enzymatic gatekeeper for synthesizing fatty acids longer than 26 carbons (≥C28).[1][2] While standard metabolomics focuses on C16–C22 lipids, comparing Wild-Type (WT) versus Elovl4 Knockout (KO) mice requires a specialized focus on Ultra-Long-Chain lipidomics.

The metabolic divergence is tissue-specific and lethal in the global knockout:

  • Global KO Phenotype: Neonatal lethality (<24 hours) due to catastrophic skin barrier failure.[3]

  • Metabolic Signature: Complete absence of omega-O-acylceramides (skin) and VLC-PUFAs (retina/brain), with a compensatory accumulation of C26 precursors.[4]

This guide details the comparative metabolomic profiles, experimental protocols, and mechanistic insights required to study these models.

Mechanistic Foundation: The ELOVL4 Pathway[5][6][7]

To interpret the metabolomic data, one must understand the enzymatic blockade. ELOVL4 extends C26 fatty acids into C28, C30, and up to C38 species.[2] In KO mice, this elongation stops abruptly at C26.

Figure 1: ELOVL4 Enzymatic Pathway & Tissue Specificity[1]

ELOVL4_Pathway cluster_inputs Substrates (Accumulate in KO) cluster_outputs Products (Depleted in KO) cluster_complex Complex Lipid Integration C26_SFA C26:0 (Hexacosanoic Acid) ELOVL4 ELOVL4 Enzyme (Absent in KO) C26_SFA->ELOVL4 Elongation C26_PUFA C26:5 / C26:6 PUFA C26_PUFA->ELOVL4 Elongation VLC_SFA VLC-SFA (C28:0 - C30:0) ELOVL4->VLC_SFA VLC_PUFA VLC-PUFA (C28 - C38) ELOVL4->VLC_PUFA Ceramides Omega-O-Acylceramides (Skin Barrier) VLC_SFA->Ceramides Acylation (Skin) Sphingo Sphingolipids (Brain/Synaptic Vesicles) VLC_SFA->Sphingo Brain PC_Lipids Phosphatidylcholine (PC) (Retina/Photoreceptors) VLC_PUFA->PC_Lipids sn-1 Position (Retina)

Figure 1 Caption: ELOVL4 catalyzes the rate-limiting elongation of C26 substrates. KO mice accumulate C26 precursors while lacking critical C28+ structural lipids.[4][5]

Comparative Metabolomics by Tissue

The metabolic comparison differs radically depending on the tissue analyzed. Global KO data is derived from neonates (P0), while Conditional KO (cKO) allows for adult retinal/brain analysis.

A. Skin (Epidermis) – The Survival Factor

The most distinct metabolic difference lies in the stratum corneum .

  • Wild-Type: Contains unique omega-O-acylceramides with ultralong chains (C30–C34). These lipids rivet the lipid lamellae together, creating a water-tight seal.

  • Knockout: Total absence of C28+ acylceramides.

  • Metabolic Shift:

    • Depleted: C30–C34 Fatty Acids, Omega-O-acylceramides.

    • Enriched: C26:0 Free Fatty Acids and C26-Ceramides (shorter chain ceramides cannot form the lamellar seal).

B. Retina – The Vision Factor

ELOVL4 is expressed in photoreceptor inner segments.

  • Wild-Type: High abundance of VLC-PUFAs (C32:6 n-3, C34:6 n-3) esterified specifically to the sn-1 position of Phosphatidylcholine (PC).

  • Knockout (cKO):

    • Depleted: PC species containing ≥C30 PUFAs.

    • Enriched: C22:6 (DHA) and C26 PUFA precursors often increase compensatorily or remain static, but cannot fulfill the biophysical role of VLC-PUFAs in membrane curvature.

C. Brain – The Signaling Factor[12]
  • Wild-Type: ELOVL4 produces saturated C28:0 and C30:0, incorporated into sphingolipids in synaptic vesicles.[6][7]

  • Knockout: Loss of these rigid lipids alters synaptic vesicle fusion kinetics, leading to potential seizures or ataxia (in cKO/mutant models).

Quantitative Data Summary

The following table synthesizes quantitative fold-changes observed in lipidomic studies (e.g., Agbaga et al., Li et al.).

Lipid ClassSpecific SpeciesWild-Type Relative AbundanceELOVL4 KO Relative AbundanceBiological Impact
Skin Free Fatty Acids C26:0 (Hexacosanoic)1.0x (Baseline)>2.5x (Accumulation) Substrate backlog; insufficient for barrier.
Skin Free Fatty Acids C30:0 (Triacontanoic)1.0x (Baseline)Undetectable Loss of barrier waterproofing.
Skin Ceramides

-O-Acylceramide (C30-C34)
HighAbsent Cause of neonatal lethality (dehydration).
Retinal PC PC(32:6/22:6)1.0x (Baseline)<0.05x (Depleted) Disrupted photoreceptor disc stability.
Retinal PC PC(34:6/22:6)1.0x (Baseline)<0.05x (Depleted) Disrupted photoreceptor disc stability.
Brain Sphingolipids C28:0 / C30:0 SphingomyelinPresentSignificantly Reduced Altered neurotransmitter release kinetics.[7]

Experimental Protocols

Analyzing these lipids requires deviation from standard metabolomics workflows due to the extreme hydrophobicity and low abundance of VLCFAs.

Protocol A: Extraction (Modified Bligh & Dyer)

Standard extraction often loses VLC-PUFAs to the interface or oxidation.

  • Tissue Homogenization: Homogenize retina/skin in PBS on ice.

  • Solvent System: Use Chloroform:Methanol:PBS (2:1:0.8) .

  • Antioxidant Protection: Crucial. Add 50 µM BHT (Butylated hydroxytoluene) to all solvents to prevent oxidation of C32+ PUFAs.

  • Phase Separation: Centrifuge at 3000 x g. Collect the lower organic phase (chloroform).

  • Drying: Dry under a stream of nitrogen (never air) to prevent oxidation.

Protocol B: Analysis (GC-MS vs. LC-MS/MS)
1. GC-MS (Fatty Acid Composition)

Best for total fatty acid profiling (SFA & PUFA).

  • Derivatization: Convert to Fatty Acid Methyl Esters (FAMEs) using 14% BF3-Methanol (90°C for 1 hour). Note: Longer chains require longer heating times than standard C16.

  • Column: High-temperature capillary column (e.g., DB-5ms or ZB-5ht), 30m.

  • Temperature Program: Ramp to 300°C–320°C and hold for >10 mins. Standard programs ending at 250°C will not elute C30+ lipids.

  • Detection: EI (Electron Impact) or NCI (Negative Chemical Ionization) for higher sensitivity.

2. LC-MS/MS (Intact Lipidomics)

Best for determining lipid class (PC vs. PE vs. Ceramide).

  • Mode: Negative Ion Mode (for fatty acids/ceramides) and Positive Mode (for PC).

  • Column: C18 Reverse Phase (e.g., Waters Acquity UPLC BEH C18).

  • Mobile Phase: Strong organic modifiers (Isopropanol/Hexane) are often needed to elute C30+ species from the column.

  • Targeted MRM: Set transitions specifically for VLC-FA tails (e.g., precursors losing fragment m/z corresponding to C32:6).

Figure 2: Comparative Workflow Diagram

Workflow cluster_samples Sample Selection cluster_analysis Analytical Platform WT Wild-Type Mouse (Control) Extraction Lipid Extraction (CHCl3:MeOH + BHT) *Prevent Oxidation* WT->Extraction KO ELOVL4 KO Mouse (Skin: P0 Neonate) (Retina: cKO Adult) KO->Extraction GCMS GC-MS (FAMEs) Requires 320°C Elution Target: Total C26 vs C30+ Extraction->GCMS LCMS LC-MS/MS (Intact) Target: PC(32:6) & Ceramides Mode: MRM / High Res Extraction->LCMS Data Data Processing Normalize to Total Lipid P Calculate Fold Change GCMS->Data LCMS->Data

Figure 2 Caption: Workflow emphasizing antioxidant use (BHT) and high-temperature GC/LC conditions required for VLCFA detection.

References

  • Li, W., et al. (2007). Depletion of ceramides with very long chain fatty acids causes defective skin permeability barrier function, and neonatal lethality in ELOVL4 deficient mice.[2][3][4][5] International Journal of Biological Sciences, 3(2), 120-128.[5] Link

  • Cameron, D. J., et al. (2007). Loss of functional ELOVL4 depletes very long-chain fatty acids (≥C28) and the unique ω-O-acylceramides in skin leading to neonatal death.[2][3][4] Journal of Biological Chemistry. Link

  • Agbaga, M. P., et al. (2008). Role of Stargardt-3 macular dystrophy protein (ELOVL4) in the biosynthesis of very long chain fatty acids.[1][2] Proceedings of the National Academy of Sciences, 105(35), 12843-12848. Link

  • Barabas, P., et al. (2013). Role of ELOVL4 and very long-chain polyunsaturated fatty acids in mouse models of Stargardt type 3 retinal degeneration.[8] PNAS, 110(13), 5181-5186. Link[8]

  • Hopiavuori, B. R., et al. (2018). ELOVL4 protein selectively elongates 26:0 to 28:0 and 30:0 in the brain.[6] Journal of Lipid Research. Link

Sources

Validation

Structural Validation of Enzymatically Synthesized C30:5-CoA: A Comparative NMR Guide

Executive Summary The enzymatic synthesis of Very Long Chain Polyunsaturated Fatty Acyl-CoAs (VLCPUFA-CoAs), such as C30:5-CoA, represents a frontier in lipid biochemistry, particularly in studying retinal and neurodegen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The enzymatic synthesis of Very Long Chain Polyunsaturated Fatty Acyl-CoAs (VLCPUFA-CoAs), such as C30:5-CoA, represents a frontier in lipid biochemistry, particularly in studying retinal and neurodegenerative pathologies involving ELOVL4. However, confirming the structure of these amphiphilic macro-lipids is fraught with analytical pitfalls.

While Mass Spectrometry (MS) offers superior sensitivity, it frequently fails to unambiguously distinguish between double-bond positional isomers or confirm the integrity of the labile thioester bond without extensive fragmentation studies. Nuclear Magnetic Resonance (NMR) spectroscopy remains the definitive "Gold Standard" for structural validation. This guide outlines the protocol for confirming C30:5-CoA, emphasizing the use of Methanol-


  to suppress micelle formation and utilizing self-validating integration logic to confirm the "skipped methylene" pattern characteristic of enzymatically elongated PUFAs.

Part 1: The Analytical Challenge

Characterizing C30:5-CoA presents three specific challenges that standard lipidomics workflows fail to address:

  • Amphiphilic Aggregation: With a 30-carbon hydrophobic tail and a polar CoA headgroup, C30:5-CoA acts as a potent surfactant. In aqueous buffers (or

    
    ), it forms tight micelles, causing severe line broadening that obscures multiplet structures in NMR.
    
  • Thioester Instability: The high-energy thioester bond is susceptible to hydrolysis at pH > 7.5 or during high-temperature gas chromatography, making GC-FID/MS unsuitable for the intact molecule.

  • Isomeric Ambiguity: ELOVL4 elongates precursors (typically EPA C20:5 or Arachidonic Acid C20:4) by adding carbons to the carboxyl end. Confirming that the double bonds have not migrated (isomerized) during synthesis is critical. MS determines mass (

    
    ), but often struggles to pinpoint double bond locations without ozone-induced dissociation (OzID) or similar advanced techniques.
    

Part 2: Comparative Analysis (NMR vs. Alternatives)

The following table contrasts the primary validation methods. For de novo structural confirmation of a synthesized batch, NMR is the required primary method.

Feature1H NMR (600 MHz+) LC-MS/MS (High Res) GC-FID
Primary Utility Definitive Structure & Purity High-Sensitivity ProfilingFatty Acid Composition
Sample Requirement High (>0.5 mg recommended)Low (picograms/nanograms)Medium (destroys CoA)
Thioester Confirmation Direct (via

-proton shift)
Indirect (via parent ion mass)Impossible (requires hydrolysis)
Double Bond Geometry Definitive (Coupling constants)Difficult (requires standards)Good (if standards exist)
Isomer Specificity High (via integration ratios)Low (without specialized fragmentation)High (retention time)
Sample Recovery Non-destructive DestructiveDestructive

Part 3: The Validation Workflow

The following diagram illustrates the critical path from enzymatic synthesis to structural validation. Note the specific purification step required to remove enzyme buffer salts which interfere with NMR shimming.

G cluster_synthesis Enzymatic Synthesis cluster_purification Purification (Crucial for NMR) cluster_analysis Structural Confirmation Precursor Precursor: EPA-CoA (C20:5) + Malonyl-CoA Reaction Incubation (37°C, pH 7.4, 1-2 hrs) Precursor->Reaction Enzyme Enzyme: Recombinant ELOVL4 (Microsomal Prep) Enzyme->Reaction Quench Quench & Extraction (Acetonitrile/Isopropanol) Reaction->Quench SPE Solid Phase Extraction (Anion Exchange/Weak Base) Quench->SPE Remove protein/salts Desalt Desalting/Drying (N2 stream, avoid heat) SPE->Desalt Elute pure Acyl-CoA Prep Sample Prep: Dissolve in 99.9% MeOD-d4 Desalt->Prep >0.5 mg yield Acquisition Acquisition: 1H NMR (600 MHz) ns=128, d1=2.0s Prep->Acquisition Validation Data Validation: Integration Logic Check Acquisition->Validation

Figure 1: Critical workflow for isolating enzymatically produced C30:5-CoA for NMR analysis. Note the emphasis on desalting to prevent signal distortion.

Part 4: Detailed Experimental Protocol

Sample Preparation (The "Solvent Switch")

Standard aqueous buffers used in enzymatic assays are incompatible with high-resolution lipid NMR due to micelle formation.

  • Protocol: Dissolve 0.5–1.0 mg of purified C30:5-CoA in 600

    
     of Methanol-
    
    
    
    (
    
    
    , 99.8% D)
    .
  • Why: Methanol breaks the hydrophobic interactions between the C30 tails, ensuring the molecule exists as a monomer in solution. This results in sharp, resolved peaks rather than broad humps.

  • Standard: Add a trace amount of TMS (Tetramethylsilane) or rely on the residual

    
     quintet at 3.31 ppm for referencing.
    
Acquisition Parameters
  • Instrument: 600 MHz (or higher) recommended for resolving olefinic regions.

  • Pulse Sequence: Standard 1D proton (

    
     or equivalent).
    
  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    seconds. Accurate integration is vital for the self-validating logic (see below), and lipid tails have long
    
    
    relaxation times.
  • Scans (

    
    ):  Minimum 128 scans for sub-milligram samples to ensure adequate S/N ratio for the CoA moiety signals.
    

Part 5: Structural Elucidation Logic (Self-Validating System)

The power of NMR lies in Integration Logic . You do not need an external standard; the molecule validates itself. If the integrals do not match the theoretical proton count, the structure is incorrect or impure.

Theoretical Proton Count for C30:5-CoA
  • Structure: C30 chain, 5 double bonds (methylene interrupted).

  • Formula:

    
    
    
  • Key Regions to Integrate:

Region (ppm in MeOD)AssignmentTheoretical ProtonsDiagnostic Value
5.30 – 5.45 Olefinic Protons (

)
10 Confirms 5 double bonds (

).
2.80 – 2.90 Bis-allylic Protons (

)
8 Confirms "Skipped Methylene" pattern. Ratio of Olefinic:Bis-allylic must be 10:8 (1.25) .
2.55 (t)

-methylene (

)
2 Confirms intact Thioester. (Free fatty acid

-H shifts to ~2.2 ppm).
0.90 (t) Terminal Methyl (

)
3 Normalization standard.
0.73 & 0.86 (s) CoA Pantetheine Methyls3 + 3 Confirms presence of CoA moiety.
6.13 (d) CoA Ribose Anomeric H1 Confirms CoA headgroup integrity.
The "Skipped Methylene" Validation Rule

For any PUFA produced by ELOVL/Desaturase systems, the double bonds are almost exclusively methylene-interrupted.

  • The Check: Calculate the ratio of the integral at ~5.4 ppm (Olefinic) to the integral at ~2.85 ppm (Bis-allylic).

  • Pass Criteria: Ratio

    
    .
    
  • Fail Criteria: If the ratio is significantly higher, you may have conjugated dienes (oxidation products) or isomerization. If the ratio is lower, you have impurities.

The "Elongation" Validation

ELOVL4 adds carbons to the carboxyl end.

  • Precursor (EPA C20:5): The first double bond is at

    
    . The 
    
    
    
    -protons are close to the double bond system.
  • Product (C30:5): The first double bond is now at

    
     (assuming 10 carbons added).
    
  • Observation: The

    
    -methylene triplet at 2.55 ppm should appear as a clean triplet, uncoupled from any olefinic signals, and the 
    
    
    
    -protons (~1.6 ppm) should be distinct from the allylic protons (~2.1 ppm). This "magnetic distance" confirms the chain has been elongated at the thioester end.

Part 6: Decision Matrix

Use this logic flow to interpret your final data.

Logic Start Analyze 1H NMR Spectrum CheckCoA Are CoA signals present? (Ribose H1' at 6.1 ppm) Start->CheckCoA CheckThio Is alpha-CH2 at 2.55 ppm? CheckCoA->CheckThio Yes ResultImpure FAIL: Impure (Check Purification) CheckCoA->ResultImpure No CheckDB Integrate Olefinic (5.4 ppm) vs Bis-allylic (2.8 ppm) CheckThio->CheckDB Yes (Triplet) ResultHydro FAIL: Hydrolysis (Free Fatty Acid + Free CoA) CheckThio->ResultHydro No (Shifted to 2.2) ResultPass CONFIRMED: Intact C30:5-CoA CheckDB->ResultPass Ratio ~ 1.25 (10H:8H) ResultIso FAIL: Isomerization/Oxidation (Wrong Integral Ratio) CheckDB->ResultIso Ratio Deviates

Figure 2: Interpretation logic for validating C30:5-CoA structure.

References

  • Agbaga, M. P., et al. (2008). "Role of Stargardt-3 macular dystrophy protein (ELOVL4) in the biosynthesis of very long chain fatty acids."[1][2] Proceedings of the National Academy of Sciences, 105(35), 12843-12848. Link

  • Haynes, C. A., et al. (2008). "Acyl-CoA analysis by NMR spectroscopy: A method for the determination of acyl chain length and degree of unsaturation." Journal of Lipid Research, 49(5), 1113-1125. Link

  • Emwas, A. M. (2015). "The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research."[3] Metabolomics, 127, 161-193. Link

  • Wolfrum, C., et al. (2002). "Rapid separation and quantification of acyl-coenzyme A esters by liquid chromatography-electrospray ionization-mass spectrometry." Analytical Biochemistry, 308(1), 185-189. Link

Sources

Comparative

A Senior Application Scientist's Guide to Assessing the Relative Abundance of (15Z,18Z,21Z,24Z,27Z)-3-oxotriacontapentaenoyl-CoA Across Tissues

For researchers, scientists, and drug development professionals, understanding the spatial distribution of metabolic intermediates is paramount to elucidating biological function and identifying potential therapeutic tar...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the spatial distribution of metabolic intermediates is paramount to elucidating biological function and identifying potential therapeutic targets. This guide provides a comprehensive framework for the comparative analysis of (15Z,18Z,21Z,24Z,27Z)-3-oxotriacontapentaenoyl-CoA, a novel very-long-chain 3-oxoacyl-CoA, across various biological tissues. We will delve into the rationale behind the experimental design, provide detailed, field-tested protocols, and present a strategy for data interpretation, all grounded in the principles of scientific integrity and reproducibility.

Introduction: The Significance of Very-Long-Chain Acyl-CoAs

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbons, and their activated acyl-CoA counterparts are crucial components of cellular lipids and signaling molecules.[1][2] Their metabolism is implicated in numerous physiological processes, and dysregulation is linked to a variety of inherited diseases.[2] The specific molecule of interest, (15Z,18Z,21Z,24Z,27Z)-3-oxotriacontapentaenoyl-CoA, is a C30:5 polyunsaturated 3-oxoacyl-CoA. Its structure suggests it is an intermediate in the peroxisomal β-oxidation or elongation of the parent fatty acid. Given that VLCFAs are known to be enriched in specific tissues such as the skin, retina, meibomian gland, testis, and brain, it is hypothesized that the abundance of this 3-oxo derivative will also exhibit significant tissue-specific variation.[1]

This guide will equip you with the necessary tools to investigate this hypothesis through a robust and sensitive analytical approach centered around liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for acyl-CoA analysis.[3][4][5]

Experimental Design: A Comparative Framework

The cornerstone of a successful comparative study is a well-conceived experimental design. Here, we outline the key considerations for assessing the relative abundance of our target molecule.

2.1. Tissue Selection Rationale

Based on the known distribution of VLCFAs, the following murine tissues are recommended for initial investigation to maximize the likelihood of detecting and observing differential abundance of (15Z,18Z,21Z,24Z,27Z)-3-oxotriacontapentaenoyl-CoA:

  • Liver: Central hub of lipid metabolism.

  • Brain: Enriched in complex lipids and VLCFAs.

  • Testis: High levels of specific VLCFAs are essential for function.

  • Skin: Important for barrier function and rich in VLCFA-containing ceramides.

  • Heart: High energy demand with active fatty acid oxidation.

  • Adipose Tissue (Visceral and Subcutaneous): Key sites of lipid storage and signaling.[6]

2.2. Internal Standards: The Key to Accurate Quantification

Due to the inherent variability in sample extraction and matrix effects during mass spectrometry analysis, the use of a suitable internal standard is non-negotiable for achieving accurate and reproducible quantification. For the analysis of a novel acyl-CoA like (15Z,18Z,21Z,24Z,27Z)-3-oxotriacontapentaenoyl-CoA, a stable isotope-labeled analog (e.g., ¹³C- or ¹⁵N-labeled) would be ideal. In its absence, a structurally similar, commercially available odd-chain or saturated very-long-chain acyl-CoA (e.g., C27:0-CoA) can be employed.

2.3. Workflow Overview

The overall experimental workflow is depicted in the diagram below. This multi-step process ensures the integrity of the analyte from tissue collection through to data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase cluster_interpretation Data Interpretation tissue_harvest Tissue Harvesting & Snap Freezing homogenization Tissue Homogenization tissue_harvest->homogenization 1 extraction Acyl-CoA Extraction homogenization->extraction 2 lcms_analysis LC-MS/MS Analysis extraction->lcms_analysis 3 data_processing Data Processing & Quantification lcms_analysis->data_processing 4 stat_analysis Statistical Analysis data_processing->stat_analysis 5 biological_context Biological Interpretation stat_analysis->biological_context 6

Caption: High-level experimental workflow for tissue acyl-CoA analysis.

Detailed Methodologies: From Tissue to Data

This section provides step-by-step protocols for each phase of the experiment. These protocols are designed to be self-validating by incorporating critical quality control steps.

3.1. Tissue Harvesting and Homogenization

Causality: Rapid harvesting and snap-freezing are critical to halt metabolic activity and prevent the degradation of labile acyl-CoA species.

  • Harvesting: Euthanize the animal according to approved institutional guidelines. Immediately excise the target tissues.

  • Washing: Briefly rinse tissues in ice-cold phosphate-buffered saline (PBS) to remove excess blood.

  • Snap-Freezing: Blot tissues dry, weigh, and immediately snap-freeze in liquid nitrogen. Store at -80°C until further processing.

  • Homogenization:

    • On dry ice, place a weighed portion of the frozen tissue (typically 20-50 mg) into a pre-chilled 2 mL tube containing ceramic beads.

    • Add a pre-chilled extraction solution (e.g., 1 mL of 2:1:1 acetonitrile:isopropanol:water with 0.1% formic acid) and the internal standard.

    • Homogenize using a bead beater (e.g., Precellys 24) at a high setting for 2-3 cycles of 30 seconds, with cooling on ice between cycles.

3.2. Acyl-CoA Extraction

Causality: A liquid-liquid extraction method is employed to efficiently partition the polar acyl-CoAs from the bulk of lipids and other cellular components.

  • Centrifugation: Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C to pellet proteins and cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Evaporation: Dry the supernatant under a stream of nitrogen gas or using a centrifugal vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 5% acetonitrile in water with 0.1% formic acid) for LC-MS/MS analysis.

3.3. LC-MS/MS Analysis: The Core of Quantification

Causality: The combination of liquid chromatography for separation and tandem mass spectrometry for specific detection provides the high sensitivity and selectivity required for accurate quantification of low-abundance acyl-CoAs.[3][5][7]

3.3.1. Liquid Chromatography

  • Column: A C18 reversed-phase column with a small particle size (e.g., ≤ 1.8 µm) is recommended for good retention and separation of long-chain acyl-CoAs.

  • Mobile Phase A: Water with 0.1% formic acid or another ion-pairing agent.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A shallow gradient from a low to a high percentage of mobile phase B is necessary to resolve the various acyl-CoA species.

  • Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

  • Column Temperature: Maintained at 40-50°C to improve peak shape.

3.3.2. Tandem Mass Spectrometry

  • Ionization Mode: Positive electrospray ionization (ESI+) is generally preferred for acyl-CoAs as it often provides better sensitivity.[8]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is the method of choice for targeted quantification due to its high specificity and sensitivity.[9]

  • MRM Transition: To determine the specific MRM transition for (15Z,18Z,21Z,24Z,27Z)-3-oxotriacontapentaenoyl-CoA, direct infusion of a synthesized standard is ideal. In its absence, the precursor ion will be the [M+H]⁺ ion. The product ion will likely correspond to a characteristic fragment of the CoA moiety, such as the phosphopantetheine fragment.

3.4. Data Processing and Quantification

  • Peak Integration: Integrate the chromatographic peaks for the target analyte and the internal standard using the instrument's software.

  • Response Ratio Calculation: Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

  • Relative Quantification: Compare the response ratios across the different tissue types to determine the relative abundance. For absolute quantification, a calibration curve generated from a synthetic standard of known concentrations is required.

Hypothetical Comparative Data

The following table presents a hypothetical dataset illustrating the potential relative abundance of (15Z,18Z,21Z,24Z,27Z)-3-oxotriacontapentaenoyl-CoA across the selected tissues.

TissueRelative Abundance (Normalized to Liver)Standard Deviation
Liver1.000.15
Brain3.250.45
Testis8.701.20
Skin5.400.75
Heart0.500.08
Visceral Adipose0.200.04
Subcutaneous Adipose0.150.03

This data is for illustrative purposes only and does not represent actual experimental results.

Visualizing the Metabolic Context

Understanding the potential metabolic origin of (15Z,18Z,21Z,24Z,27Z)-3-oxotriacontapentaenoyl-CoA is crucial for interpreting its tissue distribution. The following diagram illustrates its likely position within the fatty acid elongation pathway.

fatty_acid_elongation precursor (15Z,18Z,21Z,24Z,27Z)- Triacontapentaenoyl-CoA intermediate1 Enoyl-CoA Hydratase precursor->intermediate1 intermediate2 3-Hydroxyacyl-CoA Dehydrogenase intermediate1->intermediate2 target_molecule (15Z,18Z,21Z,24Z,27Z)- 3-oxotriacontapentaenoyl-CoA intermediate2->target_molecule final_product 3-Ketoacyl-CoA Reductase (e.g., HSD17B12) target_molecule->final_product elongated_product Elongated Acyl-CoA final_product->elongated_product

Caption: Putative metabolic pathway involving the target 3-oxoacyl-CoA.

Conclusion and Future Directions

This guide provides a robust framework for the comparative analysis of (15Z,18Z,21Z,24Z,27Z)-3-oxotriacontapentaenoyl-CoA across different tissues. The presented methodologies, grounded in established analytical principles, will enable researchers to generate high-quality, reproducible data. The hypothetical results suggest a potential enrichment of this molecule in tissues known for high VLCFA content, warranting further investigation into its specific biological role. Future studies could explore the impact of genetic knockouts of key fatty acid metabolizing enzymes or dietary interventions on the tissue distribution of this and related acyl-CoAs.

References

  • Minkler, P. E., Stoll, M. S. K., Ingalls, S. T., & Hoppel, C. L. (2012). Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry. Analytical Biochemistry, 430(2), 149–156. [Link]

  • Tadinada, S. M., Fell, D. A., & Jackowski, S. (2013). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Metabolites, 3(4), 983–998. [Link]

  • Zhou, Y., et al. (2024). The lipid-metabolic enzyme HSD17B12 drives lysosomal degradation of PD-L1 potentiating anti-tumor immunity in a mouse model. PLOS Biology, 22(6), e3002603. [Link]

  • Zou, X., et al. (2017). Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. Analytical Chemistry, 89(17), 9138–9145. [Link]

  • Sassa, T., & Kihara, A. (2014). Metabolism of very long-chain fatty acids: genes and pathophysiology. Journal of Lipid Research, 55(10), 2021–2033. [Link]

  • Chen, G., et al. (2008). The quantitation of long-chain acyl-CoA in mammalian tissue. Analytical Biochemistry, 376(2), 275–276. [Link]

  • Tadinada, S. M., Fell, D. A., & Jackowski, S. (2013). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. eScholarship, University of California. [Link]

  • Varner, E. L., et al. (2020). Quantification of lactoyl-CoA (lactyl-CoA) by liquid chromatography mass spectrometry in mammalian cells and tissues. Open Biology, 10(9), 200199. [Link]

  • Haslam, T. M., & Kunst, L. (2013). The distribution of very-long-chain fatty acids (VLCFA) in plant cells and tissues. ResearchGate. [Link]

  • Zhang, X., et al. (2006). Quantification of the concentration and 13C tracer enrichment of long-chain fatty acyl-coenzyme A in muscle by liquid chromatography/mass spectrometry. Analytical Biochemistry, 350(1), 37–44. [Link]

  • Rivera, L. G., & Faix, P. H. (2020). Chromatographic methods for the determination of acyl-CoAs. Analytical Methods, 12(35), 4305–4315. [Link]

  • Sassa, T., et al. (2020). Production of branched-chain very-long-chain fatty acids by fatty acid elongases and their tissue distribution in mammals. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1865(12), 158842. [Link]

  • Hayen, H., & Schmitz, O. J. (2006). LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs. Analytical Chemistry, 78(5), 1363–1370. [Link]

  • Kiorpes, T. C., & Hoppel, C. L. (1986). Liquid Chromatography-Mass Spectrometry of Acyl-CoAs. ResearchGate. [Link]

  • Wikipedia contributors. (2024). Adipose tissue. Wikipedia. [Link]

  • Sassa, T., & Kihara, A. (2014). Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology. ResearchGate. [Link]

Sources

Validation

Precision Quantification of Lipid Metabolism Enzymes: A Comparative Guide for ELOVL and FAR Gene Expression

Executive Summary The quantification of fatty acid elongases (ELOVL family) and fatty acid reductases (FAR ) presents unique challenges in transcriptomics. These enzymes are predominantly expressed in lipid-rich tissues...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quantification of fatty acid elongases (ELOVL family) and fatty acid reductases (FAR ) presents unique challenges in transcriptomics. These enzymes are predominantly expressed in lipid-rich tissues (adipose, liver, sebaceous glands), creating technical hurdles for RNA extraction. Furthermore, high sequence homology within the ELOVL family (particularly ELOVL3 and ELOVL6) demands rigorous assay specificity.

This guide compares the three primary platforms for quantifying these genes—SYBR Green qPCR , Hydrolysis Probe (TaqMan) qPCR , and RNA-Seq —and provides a validated "Hybrid" extraction protocol designed to eliminate lipid contamination, a common cause of enzymatic inhibition in downstream applications.

Biological Context: The Elongation-Reduction Axis

Understanding the pathway is critical for experimental design. ELOVL enzymes extend fatty acyl-CoA chains, which are subsequently reduced by FAR enzymes to fatty alcohols—precursors for wax monoesters (critical in skin barriers and meibomian glands).[1]

Pathway Visualization

The following diagram illustrates the sequential action of ELOVL and FAR enzymes, highlighting where specificity issues often arise due to substrate overlap.

LipidPathway cluster_ELOVL Elongation (Microsomal) cluster_FAR Reduction (Peroxisomal) AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ELOVL6 ELOVL6 (C16 -> C18) MalonylCoA->ELOVL6 C16_CoA Palmitoyl-CoA (C16:0) C16_CoA->ELOVL6 C18_CoA Stearoyl-CoA (C18:0) ELOVL6->C18_CoA ELOVL3 ELOVL3 (C18 -> C24) VLCFA_CoA VLCFA-CoA (>C20) ELOVL3->VLCFA_CoA C18_CoA->ELOVL3 FAR1 FAR1 (Broad Specificity) C18_CoA->FAR1 FAR2 FAR2 (Saturated C16/C18) C18_CoA->FAR2 VLCFA_CoA->FAR1 FattyAlc Fatty Alcohol FAR1->FattyAlc FAR2->FattyAlc WaxEster Wax Ester FattyAlc->WaxEster AWAT/DGAT

Figure 1: The Fatty Acid Elongation and Reduction pathway. Note the substrate overlap between FAR1 and FAR2, and the sequential elongation by ELOVL6 and ELOVL3.

Comparative Analysis of Quantification Platforms

For drug development and mechanistic studies, the choice of platform dictates the reliability of the data.

Table 1: Performance Matrix
FeatureSYBR Green qPCR Hydrolysis Probes (TaqMan) RNA-Seq (Bulk)
Specificity Moderate. Risk of primer-dimers and off-target amplification in homologous ELOVL regions.High. Requires dual hybridization (primer + probe), distinguishing ELOVL3 from ELOVL6 effectively.High. Can distinguish isoforms, but requires high read depth for low-abundance transcripts.
Sensitivity High. Good for low-copy FAR2 in non-sebaceous tissues.Moderate to High.Low to Moderate. Low-abundance FAR genes often drop out in standard 20M read depth runs.
Cost Low ($).Moderate (

).[2]
High (

$).[3][4]
Throughput Low (Single gene focus).Medium (Multiplexing possible).Ultra-High (Whole transcriptome).
Best Use Case Initial screening; validating high-abundance genes.Gold Standard for drug validation and distinguishing paralogs.Discovery phase; identifying novel pathways or splice variants.
Expert Insight: The Specificity Trap
  • ELOVL Challenge: ELOVL3 and ELOVL6 share significant sequence homology in their catalytic domains. SYBR Green assays often produce false positives due to non-specific binding in these regions.

  • FAR Challenge: FAR2 expression is highly restricted (eyelids, meibomian glands) compared to the ubiquitous FAR1.[5] In bulk RNA-Seq of whole tissue (e.g., skin), the FAR2 signal is often diluted below the noise threshold. Recommendation: Use Hydrolysis Probes for FAR2 quantification to ensure signal validity.

Critical Experimental Protocol: The "Hybrid" Extraction

Standard silica columns (e.g., RNeasy) clog when processing adipose or liver tissue. Standard Trizol extraction often leaves phenol carryover, which inhibits the reverse transcriptase enzyme, altering Ct values.

The Solution: A hybrid protocol combining organic lysis with column-based cleanup.

Workflow Visualization

ExtractionWorkflow Tissue Lipid-Rich Tissue (Adipose/Liver) Lysis 1. Organic Lysis (Qiazol/TriReagent) Tissue->Lysis Homogenize PhaseSep 2. Phase Separation (Chloroform) Lysis->PhaseSep Aqueous Aqueous Phase (RNA Only) PhaseSep->Aqueous Centrifuge 12,000g Ethanol Add 100% Ethanol (1:1 Ratio) Aqueous->Ethanol Column 3. Silica Column Load (Bind RNA) Ethanol->Column Wash 4. Stringent Wash (Remove Phenol/Salt) Column->Wash Elute 5. Elution (RNase-Free Water) Wash->Elute QC QC Check (Nanodrop 260/230 > 1.8) Elute->QC

Figure 2: The Hybrid Extraction Workflow designed to maximize RNA purity from lipid-rich samples.

Step-by-Step Methodology
  • Lysis: Homogenize 50-100mg of tissue in 1mL Qiazol/TriReagent . Maintain samples on dry ice until homogenization to prevent RNA degradation.

  • Phase Separation: Add 0.2mL Chloroform. Shake vigorously for 15s. Incubate 3 min at RT. Centrifuge at 12,000 x g for 15 min at 4°C.

  • Transfer: Carefully remove the clear upper aqueous phase. Crucial: Do not disturb the white interphase (DNA/Protein) or the pink organic phase (Lipids/Phenol).

  • Binding: Mix aqueous phase with an equal volume of 70% Ethanol (or 100% depending on kit specs).

  • Column Purification: Load mixture onto a silica spin column (e.g., Zymo Direct-zol or Qiagen RNeasy). Centrifuge.

  • Washing: Perform on-column DNase digestion (15 min) followed by stringent washes with ethanol-based buffers to remove phenol salts.

  • Elution: Elute in 30-50µL RNase-free water.

Self-Validation Check: Measure A260/A230 ratio. A ratio < 1.8 indicates phenol/guanidine contamination.[6] If this occurs, perform an ethanol precipitation cleanup before cDNA synthesis.

Reference Gene Selection (The "GAPDH" Trap)

Using the wrong housekeeping gene invalidates ELOVL/FAR data, especially in metabolic studies (e.g., High-Fat Diet vs. Control).

  • Avoid: GAPDH and ACTB. Their expression fluctuates significantly in adipose tissue and liver during obesity and insulin resistance [1, 2].

  • Recommended:

    • PPIA (Cyclophilin A): Highly stable in lipid tissues.

    • RPLP0 (36B4): Excellent stability in liver/adipose.

    • YWHAZ: Robust across variable metabolic states.

Protocol: Always validate reference genes using the GeNorm or NormFinder algorithms for your specific experimental conditions before finalizing your panel.

References

  • Evaluation of Protein Expression in Housekeeping Genes across Multiple Tissues in Rats. Source: NCBI / PubMed Link:[7][Link]

  • High-Fat Diet Alters the Expression of Reference Genes in Male Mice. Source: NCBI / PubMed Link:[7][Link]

  • Mammalian Wax Biosynthesis: Identification of Two Fatty Acyl-Coenzyme A Reductases (FAR1 & FAR2). Source: Journal of Biological Chemistry Link:[Link]

  • Comparison between qPCR and RNA-seq reveals challenges of quantifying HLA expression (Analogous homology challenges). Source: Immunogenetics Link:[Link]

  • RNA Extraction for Lipid-Rich Tissues. Source: Protocols.io Link:[Link]

Sources

Comparative

Validating the Role of C30 PUFAs in Models of Retinal Degeneration

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Shift Beyond Standard DHA For decades, retinal degeneration research focused on Docosahe...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Shift Beyond Standard DHA

For decades, retinal degeneration research focused on Docosahexaenoic Acid (DHA, C22:6n-3) as the primary lipid modulator of photoreceptor health. However, recent pivotal studies have validated that DHA is merely a precursor. The true structural guardians of the photoreceptor outer segment (POS) are Very Long Chain Polyunsaturated Fatty Acids (VLC-PUFAs) , specifically those with carbon chains ≥C30 (e.g., C32:6n-3, C34:5n-3).

In models of Stargardt-3 (STGD3) and Age-Related Macular Degeneration (AMD), the rate-limiting failure is often not DHA deficiency, but the dysfunction of the ELOVL4 enzyme required to elongate DHA into these C30+ species. Consequently, standard DHA supplementation often fails to rescue phenotype in ELOVL4-deficient models.

This guide objectively compares the performance of Synthetic C30+ VLC-PUFAs against standard dietary LC-PUFAs (DHA/EPA) and gene therapy vectors, providing validated protocols for assessing their efficacy in retinal degeneration models.

Mechanistic Foundation: The "Molecular Rivet" Hypothesis

To validate C30 PUFAs, one must understand their unique biophysical role. Unlike C22 DHA, which increases membrane fluidity generally, C30-C34 VLC-PUFAs are unique phosphatidylcholine (PC) adducts. They possess a saturated proximal end and a polyunsaturated distal end.[1]

Key Mechanism: These lipids are long enough to span the entire phospholipid bilayer of the photoreceptor disk membrane. They act as "molecular rivets," stabilizing the high-curvature rim of the disk—a site of high stress during phototransduction.

Diagram 1: ELOVL4 Biosynthesis & Defect Points

This diagram illustrates the critical elongation pathway and where standard interventions fail compared to direct C30 supplementation.

G Dietary_DHA Dietary DHA (C22:6n-3) Retinal_Uptake Retinal Uptake (AdipoR1) Dietary_DHA->Retinal_Uptake ELOVL4_Enzyme ELOVL4 Enzyme (Endoplasmic Reticulum) Retinal_Uptake->ELOVL4_Enzyme Substrate C28_Intermediate C28 Intermediates ELOVL4_Enzyme->C28_Intermediate Elongation STGD3_Mutation STGD3 Mutation / AMD Aging (Enzymatic Blockade) STGD3_Mutation->ELOVL4_Enzyme Inhibits C30_Plus_PUFA C30-C34 VLC-PUFAs (The Therapeutic Target) C28_Intermediate->C30_Plus_PUFA Disk_Membrane Photoreceptor Disk Membrane (Rim Stabilization) C30_Plus_PUFA->Disk_Membrane Structural Integrity Elovanoids Elovanoids (ELV) (Neuroprotective Signaling) C30_Plus_PUFA->Elovanoids Bioactive Mediators

Caption: The ELOVL4 pathway elongates dietary DHA into C30+ VLC-PUFAs.[2][3] In STGD3 or AMD, this step is blocked, rendering upstream DHA supplementation ineffective.

Comparative Analysis: C30 PUFAs vs. Alternatives

In drug development workflows, researchers must choose between upstream precursors (DHA) or direct replacement (Synthetic C30).

Table 1: Performance Comparison in Retinal Degeneration Models
FeatureStandard DHA (C22:6n-3) Synthetic C30+ VLC-PUFAs AAV-ELOVL4 Gene Therapy
Primary Mechanism General membrane fluidity; anti-inflammatory.Direct structural rescue of disk rim; precursor to Elovanoids.Restores endogenous biosynthesis.
Efficacy in ELOVL4-/- Low. Cannot bypass the enzymatic blockade.High. Bypasses the enzymatic defect directly.High , but onset is delayed by expression time.
Bioavailability High (crosses BRB easily).Challenging. Requires specific formulations (e.g., liposomes) due to hydrophobicity.Depends on viral vector transduction efficiency.
Safety Profile GRAS (Generally Recognized As Safe).Experimental. Risk of oxidation; dosing must be precise to avoid toxicity.Risk of overexpression toxicity or immune response.
Key Validation Metric Retinal DHA levels (often normal in STGD3).Restoration of C32/C34 peaks in lipidomic profile.Restoration of ELOVL4 protein & VLC-PUFA profile.

Expert Insight: While AAV-ELOVL4 is a potential cure for genetic STGD3, Synthetic C30 PUFAs offer a broader therapeutic window. They are effective not only in genetic knockouts but also in AMD models where ELOVL4 expression declines due to aging or oxidative stress, making them a more versatile "drug-like" candidate.

Experimental Protocols for Validation

To validate C30 PUFAs, you cannot rely on standard lipid panels. The following protocols are adapted from self-validating methodologies used in high-impact studies (e.g., Bernstein lab, Agbaga lab).

Protocol A: Targeted Lipidomic Profiling (GC-MS SIM Mode)

Standard GC-MS often misses VLC-PUFAs due to their low abundance (<2% of retinal lipids) and high boiling points.

  • Tissue Collection: Rapidly dissect retinas (mouse or organoid) on ice. Flash freeze in liquid nitrogen. Crucial: Avoid any UV light exposure to prevent oxidation of the polyene chain.

  • Extraction: Use the Folch method (Chloroform:Methanol 2:1) modified with antioxidants (0.01% BHT).

  • Trans-esterification: Incubate with 16% HCl in Methanol at 90°C for 3 hours.

    • Why: Standard 1-hour protocols fail to fully methylate C32+ fatty acids.

  • Purification: Solid Phase Extraction (SPE) on silica cartridges to remove cholesterol (which interferes with VLC-PUFA signals).

  • GC-MS Analysis:

    • Column: High-polarity capillary column (e.g., DB-23 or equivalent).

    • Mode: Selected Ion Monitoring (SIM) . Do not use Full Scan.

    • Targets: Monitor m/z ions specific to the molecular weight of C32:6n-3 and C34:5n-3 methyl esters.

    • Internal Standard: Use C28:0 (Octacosanoic acid) or deuterated C22:6.

Protocol B: Morphometric Rescue in Retinal Organoids

This is the "Gold Standard" functional assay for drug candidates.

  • Model: Generate ELOVL4-/- human iPSC-derived retinal organoids (using CRISPR/Cas9).

  • differentiation: Culture until Week 17 (photoreceptor birth).[4]

  • Treatment:

    • Group A: Vehicle (BSA-complexed).

    • Group B: Supplemented with Synthetic C32:6n-3 (free fatty acid form) at 8-10 µM.

    • Dosing Frequency: Every 2-3 days with media change.

  • Endpoint (Week 30+):

    • Fix organoids and stain for Recoverin (photoreceptors) and Rhodopsin (outer segments).

    • Measurement: Quantify the length of the cilia/outer segments using confocal microscopy.

    • Success Criteria: Treated organoids should show statistically significant elongation of outer segments and organized lamellae compared to disorganized clumps in vehicle controls.

Diagram 2: Validation Workflow Loop

This workflow ensures that biochemical uptake correlates with functional rescue.

Validation cluster_Assays Parallel Validation Streams Input Input: Synthetic C30+ PUFA Biochem Biochemical Assay (GC-MS SIM) Input->Biochem Verify Uptake Morph Morphological Assay (EM / Confocal) Input->Morph Verify Structure Func Functional Assay (ERG / Optomotor) Input->Func Verify Vision Outcome Outcome: Validated Candidate Biochem->Outcome C32/C34 Detected Morph->Outcome Elongated OS Func->Outcome Restored a-wave

Caption: A robust validation strategy requires triangulation: biochemical presence, structural integrity, and functional output.

Challenges & Troubleshooting
  • Solubility: C30+ PUFAs are extremely hydrophobic. Solution: Complex with Fatty Acid Binding Proteins (FABP) or use albumin (BSA) carriers for cell culture. For in vivo injection, liposomal encapsulation is preferred.

  • Oxidation: These lipids are highly prone to peroxidation. Solution: All extraction steps must be performed under Argon or Nitrogen gas. Store samples at -80°C.

  • Differentiation: Distinguishing between n-3 and n-6 VLC-PUFAs requires precise retention time mapping, as their masses are nearly identical. Use known synthetic standards for calibration.

References
  • Agbaga, M. P., et al. (2008). Role of Stargardt-3 macular dystrophy protein (ELOVL4) in the biosynthesis of very long chain fatty acids.[5][6][7] Proceedings of the National Academy of Sciences, 105(35), 12843–12848.[5][6] [6]

  • Barabas, P., et al. (2013). Role of ELOVL4 and very long-chain polyunsaturated fatty acids in mouse models of Stargardt type 3 retinal degeneration.[2][3] Proceedings of the National Academy of Sciences, 110(13), 5188–5193.

  • Gorusupudi, A., et al. (2021). A synthetic very-long-chain polyunsaturated fatty acid (VLC-PUFA) enhances photoreceptor development in ELOVL4 knockout retinal organoids.[4] Investigative Ophthalmology & Visual Science, 62(8), 2600.

  • Liu, A., et al. (2010). Enhanced methods for analysis of very long chain polyunsaturated fatty acids from retina and RPE. Investigative Ophthalmology & Visual Science, 51(11), 5991-5999.

  • Bennett, L. D., et al. (2014). Adiponectin receptor 1 (AdipoR1) is necessary for the synthesis of very long chain polyunsaturated fatty acids (VLC-PUFAs) in photoreceptor cells. Investigative Ophthalmology & Visual Science, 55(13), 273.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.